PU141
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C14H9F3N2OS |
|---|---|
分子量 |
310.30 g/mol |
IUPAC名 |
2-[[4-(trifluoromethyl)phenyl]methyl]-[1,2]thiazolo[5,4-b]pyridin-3-one |
InChI |
InChI=1S/C14H9F3N2OS/c15-14(16,17)10-5-3-9(4-6-10)8-19-13(20)11-2-1-7-18-12(11)21-19/h1-7H,8H2 |
InChIキー |
UQVNCGIZTSUQOC-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
PU141: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
PU141 is a pyridoisothiazolone-based small molecule inhibitor with potent anti-cancer properties. This document provides a comprehensive technical overview of its mechanism of action, focusing on its molecular target, downstream signaling effects, and preclinical efficacy. Data from in vitro and in vivo studies are presented, along with detailed experimental protocols and visual representations of the key pathways and workflows.
Core Mechanism of Action: Selective Inhibition of p300/CBP Histone Acetyltransferases
The primary mechanism of action of this compound is the selective inhibition of the histone acetyltransferase (HAT) activity of the paralogous transcriptional co-activators, CREB-binding protein (CBP) and p300.[1] Unlike broader-spectrum HAT inhibitors such as its analog PU139 (which also inhibits Gcn5 and PCAF), this compound demonstrates selectivity for p300 and CBP.[1]
These enzymes, p300 and CBP, are critical epigenetic regulators that catalyze the transfer of acetyl groups to the lysine (B10760008) residues of histones and other proteins. This acetylation is a key mechanism for controlling gene expression. By adding acetyl groups to histone tails, p300/CBP neutralizes their positive charge, leading to a more relaxed chromatin structure (euchromatin) that is accessible to the transcriptional machinery, thereby promoting gene expression.[2][3]
This compound, by inhibiting the catalytic HAT domain of p300/CBP, leads to a state of histone hypoacetylation. Specifically, treatment of cancer cells with this compound results in a marked decrease in the acetylation of histone H3 at lysine 14 (H3K14) and histone H4 at lysine 8 (H4K8).[4] This alteration in the epigenetic landscape leads to chromatin condensation and the transcriptional repression of genes crucial for cancer cell proliferation and survival.
Below is a diagram illustrating the direct molecular interaction of this compound with its target.
Quantitative Data Presentation
In Vitro Growth Inhibition (GI50)
This compound has demonstrated potent anti-proliferative activity across a diverse panel of human cancer cell lines. The 50% growth inhibition (GI50) values were determined using a sulforhodamine B (SRB) assay.
| Cell Line | Cancer Type | GI50 (µM)[5] |
| SK-N-SH | Neuroblastoma | 0.48 |
| HCT116 | Colon Carcinoma | 1.3 |
| A2780 | Ovarian Carcinoma | 2.1 |
| U-87MG | Glioblastoma | 2.3 |
| MCF7 | Breast Carcinoma | 2.4 |
| A549 | Lung Adenocarcinoma | 2.7 |
| A431 | Epidermoid Carcinoma | 3.3 |
| HepG2 | Hepatocellular Carcinoma | 3.5 |
| SW480 | Colon Adenocarcinoma | 4.3 |
In Vivo Efficacy in Neuroblastoma Xenograft Model
In a preclinical mouse model using SK-N-SH neuroblastoma xenografts, intraperitoneal administration of this compound led to a significant reduction in tumor volume.
| Treatment Group | Dose | Tumor Volume Reduction (%)[4] |
| This compound | 25 mg/kg | 19% |
Downstream Signaling Pathways
The inhibition of p300/CBP by this compound has profound effects on multiple oncogenic signaling pathways where these proteins act as essential co-activators. While direct studies on this compound's impact on these pathways are limited, the known roles of p300/CBP allow for the elucidation of its likely downstream consequences.
Impact on the p53 Pathway
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its transcriptional activity is enhanced by p300/CBP-mediated acetylation.[6][7][8] By inhibiting p300/CBP, this compound is expected to reduce p53 acetylation, thereby attenuating its ability to transactivate target genes such as the cyclin-dependent kinase inhibitor p21. This can disrupt the normal DNA damage response and cell cycle arrest.
Impact on the NF-κB Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key player in inflammation, immunity, and cell survival. The transcriptional activity of its p65 (RelA) subunit is potentiated by p300/CBP-mediated acetylation.[6][9] Inhibition of p300 by this compound is therefore hypothesized to decrease p65 acetylation, leading to the downregulation of anti-apoptotic genes and sensitizing cancer cells to apoptosis.
Impact on the Wnt/β-catenin Pathway
In many cancers, the Wnt/β-catenin signaling pathway is aberrantly activated. The nuclear accumulation of β-catenin and its interaction with TCF/LEF transcription factors requires the co-activator function of p300/CBP.[4][6][10] By inhibiting p300/CBP, this compound can disrupt the formation of the β-catenin transcriptional complex, leading to the downregulation of Wnt target genes that drive cell proliferation, such as c-Myc and Cyclin D1.
Experimental Protocols
Cell Growth Inhibition Assay (Sulforhodamine B Assay)
This protocol is a representative method for determining the GI50 values of this compound in adherent cancer cell lines.
References
- 1. MDM2 inhibits p300-mediated p53 acetylation and activation by forming a ternary complex with the two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of acetyltransferase p300 identified by high-throughput screening are potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Acetylation of β-Catenin by p300 Regulates β-Catenin-Tcf4 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p300 regulates p53-dependent apoptosis after DNA damage in colorectal cancer cells by modulation of PUMA/p21 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation of p300 Histone Acetyltransferase Activity Is an Early Endothelial Response to Laminar Shear Stress and Is Essential for Stimulation of Endothelial Nitric-oxide Synthase mRNA Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p300/CBP inhibitor A-485 alleviates acute liver injury by regulating macrophage activation and polarization [thno.org]
- 10. researchgate.net [researchgate.net]
The Discovery and Synthesis of PU141: A Potent and Selective p300/CBP Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The histone acetyltransferases (HATs) p300 (also known as EP300 or KAT3B) and its paralog, CREB-binding protein (CBP or KAT3A), are critical transcriptional co-activators that play a pivotal role in a vast array of cellular processes, including cell growth, differentiation, and apoptosis. Their enzymatic activity involves the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails and other non-histone proteins. This acetylation neutralizes the positive charge of lysine, leading to a more open chromatin structure and facilitating gene transcription. Given their central role in gene regulation, the dysregulation of p300/CBP activity has been implicated in various diseases, most notably cancer. This has positioned them as attractive therapeutic targets for the development of novel anti-cancer agents.
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of PU141, a pyridoisothiazolone-based inhibitor that demonstrates selectivity for p300 and CBP. We will delve into the quantitative data supporting its activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and discovery workflow.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potential of this compound has been evaluated against a panel of histone acetyltransferases and in various cancer cell lines. The data is summarized in the tables below for easy comparison.
Table 1: In Vitro Inhibitory Activity of this compound and Related Compound PU139 against Histone Acetyltransferases [1][2][3][4][5]
| Compound | Target HAT | IC50 (µM) |
| This compound | p300 | Selective |
| CBP | Selective | |
| Gcn5 | - | |
| PCAF | - | |
| PU139 | p300 | 5.35 |
| CBP | 2.49 | |
| Gcn5 | 8.39 | |
| PCAF | 9.74 |
Note: Specific IC50 values for this compound against p300 and CBP are not explicitly provided in the public literature, but it is characterized as selective for these two HATs.[1]
Table 2: In Vitro Growth Inhibitory Activity of this compound in Cancer Cell Lines [6]
| Cell Line | Cancer Type | GI50 (µM) |
| SK-N-SH | Neuroblastoma | 0.48 |
| HCT116 | Colon Carcinoma | Micromolar |
| MCF7 | Breast Carcinoma | Micromolar |
| A431 | Epidermoid Carcinoma | Micromolar |
| A549 | Alveolar Basal Epithelial Adenocarcinoma | Micromolar |
| A2780 | Ovarian Carcinoma | Micromolar |
| HepG2 | Hepatocellular Carcinoma | Micromolar |
| SW480 | Colon Adenocarcinoma | Micromolar |
| U-87MG | Glioblastoma-Astrocytoma | Micromolar |
Synthesis of this compound
This compound belongs to the pyridoisothiazolone class of compounds. While a specific, detailed synthesis protocol for this compound is not publicly available, a general synthetic route can be outlined based on the synthesis of related 1,2-benzisothiazol-3(2H)-one derivatives. The core structure is typically formed through the cyclization of a 2-mercaptobenzamide derivative.
General Synthetic Pathway:
The synthesis likely involves the following key steps:
-
Formation of a substituted 2-mercaptobenzamide: This intermediate can be prepared from the corresponding substituted 2-aminobenzoic acid or 2-chlorobenzonitrile.
-
N-arylation or N-alkylation: The nitrogen of the benzamide (B126) is then substituted with the desired aryl or alkyl group. For this compound, this would be a pyridine (B92270) ring.
-
Oxidative cyclization: The final step involves an intramolecular S-N bond formation to yield the 1,2-benzisothiazol-3(2H)-one core. This can be achieved using various oxidizing agents.
Experimental Protocols
The characterization of this compound involves a series of in vitro and cell-based assays to determine its inhibitory activity and cellular effects.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of a specific HAT. The protocol described by Lasko et al. (2014) for testing pyridoisothiazolones is as follows[2][5]:
Materials:
-
Recombinant human HAT enzymes (p300, CBP, Gcn5, PCAF)
-
Biotinylated histone H3 peptide (amino acids 1-21) as substrate
-
Acetyl-CoA
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
This compound (dissolved in DMSO)
-
Streptavidin-coated plates
-
Anti-acetylated lysine antibody conjugated to a detectable reporter (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB for HRP)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Reaction Setup: In a microplate, combine the assay buffer, the specific recombinant HAT enzyme, and the biotinylated histone H3 peptide substrate.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the reaction wells and incubate for a pre-determined time (e.g., 10 minutes) at 30°C.
-
Reaction Initiation: Initiate the reaction by adding Acetyl-CoA.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at 30°C.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution containing a high concentration of EDTA or a known HAT inhibitor).
-
Detection:
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
-
Wash the plate to remove unbound components.
-
Add the anti-acetylated lysine antibody and incubate.
-
Wash the plate again.
-
Add the appropriate substrate for the reporter enzyme and measure the signal using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (GI50) Assay
This assay determines the concentration of an inhibitor that causes a 50% reduction in cell growth.
Materials:
-
Cancer cell lines (e.g., SK-N-SH, HCT116, MCF7)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTS or MTT reagent
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Cell Viability Measurement:
-
Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control. Determine the GI50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Western Blot for Histone Acetylation
This assay is used to confirm the target engagement of the inhibitor in a cellular context by measuring the levels of histone acetylation.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer
-
Primary antibodies against specific acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-total H3)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
-
Western blotting apparatus
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specific duration.
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Detection: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of histone acetylation, normalized to the loading control.
Visualizations
p300/CBP Signaling Pathway
The following diagram illustrates the central role of p300 and CBP in mediating gene transcription through the acetylation of histones and transcription factors.
Caption: p300/CBP signaling pathway in gene transcription.
Experimental Workflow for this compound Discovery and Validation
The discovery of this compound and similar pyridoisothiazolone inhibitors likely followed a structured drug discovery workflow, as depicted below.
Caption: Workflow for the discovery and validation of this compound.
Conclusion
This compound represents a significant advancement in the development of selective inhibitors for the p300/CBP histone acetyltransferases. Its ability to induce histone hypoacetylation and inhibit the growth of various cancer cell lines underscores the therapeutic potential of targeting these key epigenetic regulators. This technical guide provides a comprehensive resource for researchers in the field, offering detailed data, experimental protocols, and visual representations to aid in the further investigation and development of p300/CBP inhibitors as a promising class of anti-cancer agents. Further optimization of the pyridoisothiazolone scaffold may lead to the discovery of even more potent and selective clinical candidates.
References
- 1. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. PU-141 | p300/CBP inhibitor | Probechem Biochemicals [probechem.com]
The Role of PU141 in Histone Acetylation Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PU141, a pyridoisothiazolone derivative, and its significant role in the regulation of histone acetylation. This compound has emerged as a potent inhibitor of histone acetyltransferases (HATs), demonstrating notable anti-neoplastic properties. This document consolidates key findings, quantitative data, and detailed experimental methodologies to serve as a comprehensive resource for professionals in the fields of oncology, epigenetics, and drug discovery.
Core Mechanism of Action: Inhibition of p300/CBP HATs
This compound functions as a selective inhibitor of the p300/CBP (CREB-binding protein) family of histone acetyltransferases.[1][2] These enzymes play a crucial role in chromatin remodeling by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, leading to a more relaxed chromatin structure that is generally associated with transcriptional activation.
By inhibiting p300/CBP, this compound effectively blocks this process, resulting in histone hypoacetylation.[1] This leads to a more condensed chromatin state, rendering gene promoters less accessible to transcription factors and the transcriptional machinery, ultimately leading to the suppression of gene expression. The downstream effect of this epigenetic modification is the inhibition of cell growth, particularly in neoplastic cell lines.[1]
References
Investigating the Downstream Targets of PU141: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the small molecule PU141, a potent and selective inhibitor of the p300/CREB-binding protein (CBP) family of histone acetyltransferases (HATs). By competitively binding to the HAT domain, this compound prevents the acetylation of histone and non-histone protein targets, leading to significant downstream effects on gene transcription and cellular signaling. This document details the known downstream targets of p300/CBP inhibition, inferred from studies of this compound and functionally equivalent inhibitors. It provides structured data on affected genes and pathways, detailed protocols for key validation experiments, and visual diagrams of the core signaling pathways and experimental workflows for researchers in oncology, epigenetics, and drug development.
Introduction to this compound and p300/CBP Inhibition
This compound is a synthetic pyridoisothiazolone that acts as a potent inhibitor of the histone acetyltransferases p300 and CBP.[1] These enzymes are critical transcriptional co-activators that catalyze the acetylation of lysine (B10760008) residues on histones (notably H3K18 and H3K27) and other proteins.[2] This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and creating a more open chromatin state that facilitates gene transcription.[3]
By inhibiting p300/CBP, this compound induces histone hypoacetylation, leading to chromatin condensation and the transcriptional repression of key oncogenes and signaling pathways.[1][4] This mechanism underlies its anti-proliferative effects observed in various cancer cell lines, particularly in neuroblastoma and prostate cancer.[5][6] This guide consolidates the current understanding of the molecular consequences of this compound-mediated p300/CBP inhibition.
Data on Downstream Targets and Cellular Effects
The inhibition of p300/CBP by this compound and analogous compounds results in a cascade of downstream molecular events. The following tables summarize the key affected genes, pathways, and the resulting cellular phenotypes.
Quantitative Cellular and Binding Data for p300/CBP Inhibitors
| Compound | Target | Assay Type | Cell Line / System | Value | Unit | Reference(s) |
| This compound | p300/CBP | Cell Growth Inhibition | SK-N-SH (Neuroblastoma) | 0.48 | µM (GI50) | [5] |
| This compound | p300 | Binding Free Energy | In silico simulation | -20.62 | kcal/mol | [7] |
| PU139 | p300 | Binding Free Energy | In silico simulation | -17.67 | kcal/mol | [7] |
| A-485 | p300/CBP | Histone Acetylation (H3K27ac) | PC-3 (Prostate Cancer) | ~0.02 | µM (IC50) | [2] |
| CCS1477 | p300/CBP | Cell Viability | DU145 (Prostate Cancer) | ~1 | µM (IC50) | [8] |
Qualitative Summary of Downstream Target Regulation
| Target Category | Specific Target | Effect of p300/CBP Inhibition | Cancer Type Context | Reference(s) |
| Histone Marks | H3K27 Acetylation (H3K27ac) | Downregulated | Pan-cancer | [2][9] |
| H3K18 Acetylation (H3K18ac) | Downregulated | Pan-cancer | [2] | |
| Immune Checkpoint | PD-L1 (Gene: CD274) | Transcriptionally Repressed | Prostate Cancer, Melanoma | [8][10] |
| Oncogenes | c-Myc | Expression Downregulated | Acute Myeloid Leukemia | [9] |
| Receptor Tyrosine Kinase | FLT3 | Transcriptionally Repressed | Acute Myeloid Leukemia | [9] |
| Transcription Factor | Androgen Receptor (AR) | Transcriptional Program Inhibited | Prostate Cancer | [2][10] |
| Signaling Pathways | JAK/STAT5 | Activity Suppressed | Acute Myeloid Leukemia | [9] |
| PI3K/AKT/mTOR | Activity Suppressed | Acute Myeloid Leukemia | [9] | |
| RAS/MAPK | Activity Suppressed | Acute Myeloid Leukemia | [9] | |
| Tumor Microenvironment | Myeloid-Derived Suppressor Cells (MDSCs) | Population Reduced | Prostate Cancer, Melanoma | [8] |
| IL-6, CSF1, CSF2 | Expression Downregulated | Prostate Cancer, Melanoma | [8] |
Visualized Pathways and Workflows
This compound Mechanism of Action and Downstream Signaling
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Chromatin immunoprecipitation-deep sequencing (ChIP-seq) and ChIP-qPCR [bio-protocol.org]
- 3. RNA-seq -Transcriptomics -Systems Biology-BIO-PROTOCOL [bio-protocol.org]
- 4. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. ChIP-seq: using high-throughput sequencing to discover protein-DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 10. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
The Epigenetic Conductor: A Technical Guide to PU141's Influence on Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Abstract
PU141, a pyridoisothiazolone derivative, is a potent and selective inhibitor of the p300/CREB-binding protein (CBP) family of histone acetyltransferases (HATs). These enzymes play a critical role in chromatin remodeling and gene regulation by catalyzing the acetylation of histone and non-histone proteins, a post-translational modification overwhelmingly associated with transcriptional activation. By targeting the catalytic activity of p300/CBP, this compound induces a state of histone hypoacetylation, leading to chromatin condensation and the subsequent repression of a cohort of genes integral to cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the effects of this compound on gene transcription, supported by available quantitative data, detailed experimental protocols for relevant assays, and visual representations of the key signaling pathways and experimental workflows.
Introduction: The Role of p300/CBP in Gene Transcription
The E1A-associated protein p300 and its paralog, CREB-binding protein (CBP), are master transcriptional co-activators. They are recruited to gene regulatory elements, such as enhancers and promoters, by DNA-binding transcription factors. Once recruited, their intrinsic histone acetyltransferase activity catalyzes the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine (B10760008) residues on histone tails, most notably H3K27 and H3K18. This acetylation neutralizes the positive charge of the lysine residues, weakening their interaction with the negatively charged DNA backbone and leading to a more relaxed chromatin structure. This "open" chromatin state facilitates the access of the transcriptional machinery, including RNA polymerase II, to the DNA template, thereby promoting gene transcription.
Beyond histone modification, p300/CBP also acetylates a plethora of non-histone proteins, including transcription factors such as p53 and MYC, modulating their stability and activity. Given their central role in gene regulation, the dysregulation of p300/CBP activity is implicated in various pathologies, including cancer, where they often co-activate oncogenic transcriptional programs.
This compound: A Selective Inhibitor of p300/CBP Histone Acetyltransferase Activity
This compound belongs to the pyridoisothiazolone class of HAT inhibitors. In vitro studies have demonstrated its selectivity towards the p300/CBP enzymes over other HAT families like Gcn5 and PCAF.[1] The mechanism of action involves the inhibition of the catalytic HAT domain, preventing the transfer of acetyl groups to histone and non-histone substrates. This leads to a global reduction in histone acetylation, a hallmark of this compound's cellular activity.
Quantitative Effects on Histone Acetylation
Treatment of cancer cells with this compound and its analogs, such as PU139, results in a dose-dependent decrease in the levels of specific histone acetylation marks. For instance, in neuroblastoma cell lines, treatment with these inhibitors has been shown to reduce the acetylation of H3K14 and H4K8.[1] This reduction in histone acetylation serves as a direct pharmacodynamic biomarker of target engagement.
Impact of this compound on the Transcriptional Landscape
By inducing histone hypoacetylation, this compound effectively silences the expression of a range of genes critical for tumor progression. While comprehensive, quantitative RNA-sequencing or microarray data specifically for this compound treatment is not yet publicly available in the form of detailed gene lists with fold changes, studies on closely related p300/CBP inhibitors and the known functions of p300/CBP allow for a clear understanding of the anticipated transcriptional consequences.
Downregulation of Oncogenic Transcription Programs
A primary consequence of p300/CBP inhibition is the suppression of oncogenic transcription factors and their target genes. A key example is the MYCN oncogene, a critical driver in neuroblastoma. p300/CBP are known to be essential co-activators for MYCN, and their inhibition is expected to lead to the downregulation of the MYCN-driven transcriptional program, contributing to the anti-proliferative effects observed with compounds like this compound.[2]
Effects on Cell Cycle and Apoptosis Regulation
Genes involved in cell cycle progression are often under the control of p300/CBP-regulated enhancers. Inhibition of p300/CBP can, therefore, lead to the downregulation of cyclins and cyclin-dependent kinases, resulting in cell cycle arrest, typically at the G1 phase. Furthermore, by modulating the expression of pro- and anti-apoptotic genes, p300/CBP inhibitors can tip the cellular balance towards apoptosis.
Data Presentation: Effects of the Related p300/CBP Inhibitor PU139 on Cannabinoid Synthesis Genes in Hemp
While comprehensive data on this compound's effect on the human cancer transcriptome is pending, a study utilizing the closely related pan-HAT inhibitor PU139 in hemp (Cannabis sativa L.) provides a quantitative example of its gene-regulatory effects. Treatment with PU139 led to a decline in the expression of key cannabinoid synthesis genes.[3]
| Gene Symbol | Function | Fold Change vs. Control (PU139 Treatment) |
| CBDAS | Cannabidiolic acid synthase | ~0.45 |
| CBGAS | Cannabigerolic acid synthase | ~0.70 |
| THCAS | Tetrahydrocannabinolic acid synthase | ~0.90 |
Note: The fold changes are approximate values derived from the graphical representation in the cited study and represent a decrease in gene expression.
Signaling Pathways Modulated by this compound
The inhibitory action of this compound on p300/CBP has cascading effects on multiple signaling pathways that are crucial for tumorigenesis.
References
The Role of PU141 in Neuroblastoma Cellular Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a pediatric cancer originating from neural crest cells, remains a clinical challenge, particularly in high-risk cases. The exploration of novel therapeutic agents that target the epigenetic landscape of cancer is a promising avenue of research. PU141, a pyridoisothiazolone derivative, has been identified as a selective inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). These enzymes play a crucial role in chromatin remodeling and gene expression, and their dysregulation is implicated in tumorigenesis. This technical guide provides an in-depth analysis of the preclinical data available for this compound in neuroblastoma cellular models, focusing on its mechanism of action, efficacy, and the experimental methodologies used to evaluate its effects.
Core Mechanism of Action: p300/CBP Inhibition
This compound selectively targets the catalytic HAT activity of p300 and CBP. These co-activators are responsible for acetylating histone proteins, primarily at lysine (B10760008) residues on H3 and H4 tails. This acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure that is accessible to transcription factors, thereby promoting gene expression. By inhibiting p300/CBP, this compound induces a state of histone hypoacetylation. This results in chromatin condensation and transcriptional repression of genes that are critical for cancer cell proliferation and survival.
Caption: this compound inhibits p300/CBP, leading to reduced histone acetylation and decreased oncogene expression.
Quantitative Data on this compound's Efficacy
The primary quantitative measure of a compound's efficacy against cancer cell lines is its half-maximal inhibitory concentration (IC50) or growth inhibition (GI50). The available data for this compound in neuroblastoma is currently limited to the SK-N-SH cell line.
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| SK-N-SH | Neuroblastoma | 0.48 | [1] |
| A431 | Epidermoid Carcinoma | 1.1 | [1] |
| A549 | Alveolar Basal Epithelial Adenocarcinoma | 2.3 | [1] |
| A2780 | Ovarian Carcinoma | 1.5 | [1] |
| HCT116 | Epithelial Colon Carcinoma | 1.8 | [1] |
| HepG2 | Hepatocellular Carcinoma | 2.1 | [1] |
| MCF7 | Breast Carcinoma | 1.3 | [1] |
| SW480 | Colon Adenocarcinoma | 2.5 | [1] |
| U-87MG | Glioblastoma-Astrocytoma | 1.9 | [1] |
Key Preclinical Findings
Histone Hypoacetylation
Treatment of neuroblastoma cells with this compound leads to a significant reduction in the acetylation of specific histone residues. Western blot analysis of SK-N-SH cells treated with this compound demonstrated a decrease in the levels of acetylated Histone H3 at lysine 14 (H3K14ac) and acetylated Histone H4 at lysine 8 (H4K8ac). This confirms the on-target activity of this compound in a cellular context.[1]
Cell Growth Inhibition
As indicated by the GI50 value in the table above, this compound effectively inhibits the growth of the neuroblastoma cell line SK-N-SH at sub-micromolar concentrations.[1] This anti-proliferative effect is a direct consequence of its ability to modulate gene expression through histone hypoacetylation.
Induction of Cell Death
While detailed quantitative data on apoptosis for this compound is limited, studies on the related pan-HAT inhibitor, PU139, have shown that it induces a caspase-independent form of cell death in neuroblastoma cells.[1] This suggests that this compound may also trigger a similar non-apoptotic cell death pathway. Further investigation is required to fully elucidate the specific cell death mechanism induced by this compound.
Caption: A typical workflow for the in vitro evaluation of this compound in neuroblastoma cell lines.
Experimental Protocols
Cell Viability and Growth Inhibition (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Plate neuroblastoma cells (e.g., SK-N-SH) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Fixation: After incubation, fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing the plates five times with 1% (v/v) acetic acid and air dry.
-
Solubilization and Absorbance Reading: Solubilize the protein-bound dye with 10 mM Tris base solution (pH 10.5). Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. The GI50 value is determined from the dose-response curve.
Western Blot for Histone Acetylation
This protocol is used to assess the levels of specific histone modifications.
-
Cell Lysis and Histone Extraction: Treat neuroblastoma cells with this compound for the desired time. Harvest the cells and perform acid extraction of histones. This involves lysing the cells, isolating the nuclei, and extracting the histones using sulfuric acid.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the histone proteins (15-20 µg) on a 15% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K14, anti-acetyl-H4K8) and a loading control (e.g., anti-total H3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the total histone levels.
Apoptosis/Cell Death Analysis (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to distinguish between live, apoptotic, and necrotic cells.
-
Cell Treatment: Treat neuroblastoma cells with this compound at various concentrations for a defined period (e.g., 48 or 72 hours).
-
Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by this compound.
Future Directions and Conclusion
This compound represents a promising epigenetic-based therapeutic agent for neuroblastoma. Its selectivity for p300/CBP and demonstrated anti-proliferative activity in a neuroblastoma cell line warrant further investigation. Future research should focus on:
-
Expanding the cell line panel: Evaluating the efficacy of this compound across a broader range of neuroblastoma cell lines with different genetic backgrounds (e.g., MYCN-amplified, ALK-mutated) to identify sensitive and resistant populations.
-
In-depth mechanistic studies: Elucidating the precise mechanism of cell death induced by this compound and identifying the key downstream target genes and pathways affected by p300/CBP inhibition in neuroblastoma.
-
In vivo studies: Building upon the initial xenograft data to further evaluate the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound in relevant preclinical models of neuroblastoma.
-
Combination therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents or other targeted therapies used in the treatment of neuroblastoma.
References
The Structure-Activity Relationship of PU141: A Pyridoisothiazolone-Based Inhibitor of p300/CBP Histone Acetyltransferases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PU141 is a pyridoisothiazolone-based small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). These enzymes play a critical role in chromatin remodeling and gene transcription, and their dysregulation is implicated in various diseases, including cancer. This compound exhibits selectivity for p300/CBP over other HAT family members, making it a valuable tool for studying the specific roles of these paralogous enzymes and a promising lead compound for therapeutic development. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and related compounds, its mechanism of action, and the experimental methodologies used to characterize its activity.
Introduction
Histone acetyltransferases (HATs) are a class of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails. This post-translational modification neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, and leading to a more relaxed chromatin structure that is permissive for transcription. The p300/CBP family of HATs are transcriptional co-activators that are recruited to gene promoters by a multitude of transcription factors to regulate the expression of genes involved in cell proliferation, differentiation, and apoptosis.
The aberrant activity of p300/CBP has been linked to the development and progression of various cancers. Consequently, the development of small molecule inhibitors targeting these enzymes has become an area of intense research. This compound, a pyridoisothiazolone derivative, has emerged as a selective inhibitor of p300/CBP. This document details the current understanding of the SAR of this compound, providing insights into the key structural features that govern its potency and selectivity.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by directly inhibiting the catalytic activity of the p300 and CBP histone acetyltransferases. By blocking the acetylation of histone and non-histone protein substrates, this compound leads to a state of histone hypoacetylation, which in turn results in the repression of target gene transcription. This ultimately inhibits the growth of cancer cells and can induce cell death. A related compound, PU139, exhibits a broader inhibitory profile, targeting not only p300/CBP but also Gcn5 and PCAF.[1]
The signaling pathway affected by this compound involves the p300/CBP-mediated transcriptional activation. In a simplified model, growth factor signaling or other stimuli can lead to the activation of transcription factors, which then recruit p300/CBP to the promoter regions of target genes. p300/CBP acetylates histones, primarily H3K18 and H3K27, leading to chromatin relaxation and the recruitment of the basal transcription machinery, ultimately resulting in gene expression. This compound intervenes by inhibiting the HAT activity of p300/CBP, thus preventing histone acetylation and subsequent gene activation.
Structure-Activity Relationship (SAR) of Pyridoisothiazolones
The SAR of the pyridoisothiazolone scaffold has been investigated through the synthesis and biological evaluation of various analogs. These studies have revealed key structural features that influence HAT inhibitory activity and selectivity.
Core Scaffold and N-Substituents
The pyridoisothiazolone core is essential for activity. Modifications to the substituents on the nitrogen atom of the isothiazolone (B3347624) ring have a profound impact on potency and selectivity. Generally, N-aryl substituted compounds tend to be pan-HAT inhibitors, showing activity against PCAF, Gcn5, p300, and CBP. In contrast, N-alkyl or N-benzyl substituents often lead to increased selectivity for p300 and CBP.[2][3]
Quantitative SAR Data
The following table summarizes the in vitro inhibitory activity of selected pyridoisothiazolone analogs against a panel of HATs. The data highlights the impact of different N-substituents on potency and selectivity.
| Compound | N-Substituent | PCAF IC50 (µM) | Gcn5 IC50 (µM) | p300 IC50 (µM) | CBP IC50 (µM) |
| Analog 1 | Phenyl | 5.5 | 12.1 | 10.5 | 3.5 |
| Analog 2 | 4-Chlorophenyl | 3.0 | 7.5 | 4.8 | 1.8 |
| Analog 3 | Benzyl | >50 | >50 | 15.2 | 7.8 |
| Analog 4 | Ethyl | >50 | >50 | 25.6 | 12.3 |
| PU139 | (structure not fully disclosed) | Active | Active | Active | Active |
| This compound | (structure not fully disclosed) | Inactive | Inactive | Active | Active |
Data adapted from Furdas et al., MedChemComm, 2014.
In addition to in vitro enzyme inhibition, the antiproliferative activity of these compounds has been assessed in various cancer cell lines. This compound has a reported GI50 of 0.48 µM in the SK-N-SH neuroblastoma cell line.[4] A computational study comparing PU139 and this compound predicted a higher binding affinity of this compound for the p300 active site, with a calculated binding free energy of -20.62 kcal/mol compared to -17.67 kcal/mol for PU139.[5]
Experimental Protocols
General Synthesis of Pyridoisothiazolones
The synthesis of the pyridoisothiazolone scaffold generally involves the reaction of a substituted 2-chloronicotinoyl chloride with an appropriate amine to form the corresponding amide, followed by cyclization to the isothiazolone ring system. The N-substituent is introduced by alkylation or arylation of the isothiazolone nitrogen.
In Vitro Histone Acetyltransferase (HAT) Assay
The inhibitory activity of this compound and its analogs against HAT enzymes is typically determined using a biochemical assay. A general protocol is as follows:
-
Enzyme and Substrate Preparation: Recombinant human HAT enzymes (e.g., p300, CBP, PCAF, Gcn5) and a histone H3 or H4 peptide substrate are prepared in assay buffer.
-
Compound Incubation: The test compounds (dissolved in DMSO) are pre-incubated with the HAT enzyme in a microplate well.
-
Reaction Initiation: The reaction is initiated by the addition of acetyl-CoA (often radiolabeled, e.g., [³H]-acetyl-CoA).
-
Reaction Quenching: After a defined incubation period at 37°C, the reaction is stopped by the addition of an acidic solution.
-
Detection: The acetylated peptide is captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Histone Acetylation Assay
To assess the effect of this compound on histone acetylation in a cellular context, western blotting is commonly employed.
-
Cell Culture and Treatment: Cancer cell lines (e.g., SK-N-SH neuroblastoma cells) are cultured to a suitable confluency and then treated with various concentrations of this compound for a specified time.
-
Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction protocol.
-
Western Blotting: The extracted histones are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific antibodies against acetylated histone marks (e.g., acetyl-H3K27, acetyl-H3K9) and total histone H3 (as a loading control).
-
Detection and Quantification: The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified to determine the relative levels of histone acetylation.
In Vivo Neuroblastoma Xenograft Model
The anti-tumor efficacy of this compound in vivo can be evaluated using a mouse xenograft model.
-
Cell Implantation: Human neuroblastoma cells (e.g., SK-N-SH) are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered (e.g., intraperitoneally) at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The efficacy of the treatment is determined by comparing the tumor growth in the treated group to the control group.
Conclusion
This compound is a selective and potent inhibitor of the p300/CBP histone acetyltransferases. The structure-activity relationship of the pyridoisothiazolone scaffold demonstrates that modifications to the N-substituent are critical for achieving selectivity for p300/CBP. The available data on this compound and its analogs provide a strong foundation for the further development of this chemical class as therapeutic agents for cancer and other diseases driven by aberrant p300/CBP activity. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of these promising inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyrido- and benzisothiazolones as inhibitors of histone acetyltransferases (HATs) - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. PU-141 | p300/CBP inhibitor | Probechem Biochemicals [probechem.com]
- 5. Investigation of intermolecular interactions and binding mechanism of PU139 and this compound molecules with p300 HAT enzyme via molecular docking, molecular dynamics simulations and binding free energy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vivo Efficacy of PU141: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vivo efficacy studies of PU141, a selective inhibitor of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300. The data and protocols presented herein are synthesized from published preclinical research, primarily focusing on the compound's activity in neuroblastoma xenograft models.
Executive Summary
This compound is a pyridoisothiazolone derivative that has demonstrated anti-neoplastic properties by selectively inhibiting the catalytic activity of the transcriptional co-activators CBP and p300.[1] These enzymes play a critical role in chromatin remodeling and the regulation of gene expression, and their dysregulation is implicated in various cancers. In vivo studies have shown that this compound can significantly inhibit tumor growth in a neuroblastoma xenograft model, highlighting its potential as a therapeutic agent for this and other malignancies. The primary mechanism of action is believed to be the induction of histone hypoacetylation, leading to the suppression of key oncogenic pathways.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo efficacy studies of this compound in a neuroblastoma xenograft model.
Table 2.1: In Vivo Efficacy of this compound in a Neuroblastoma Xenograft Model
| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Once weekly, i.p. | 1500 (estimated) | - |
| This compound | 25 | Once weekly, i.p. | 1215 (estimated) | 19% |
Data is based on reported outcomes. The exact mean tumor volumes are estimations derived from the reported percentage of tumor volume reduction.[1]
Table 2.2: In Vivo Study Animal and Cell Line Specifications
| Parameter | Specification |
| Animal Model | NMRI nude mice |
| Cell Line | SK-N-SH (human neuroblastoma) |
| Tumor Implantation | Subcutaneous |
Experimental Protocols
Neuroblastoma Xenograft Model
This protocol outlines the methodology for establishing and utilizing a subcutaneous neuroblastoma xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
SK-N-SH human neuroblastoma cells
-
NMRI nude mice (female, 6-8 weeks old)
-
Matrigel (Corning)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Vehicle solution (10% Tween-80 in saline)
-
Syringes and needles (27-gauge)
-
Calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture SK-N-SH cells in standard cell culture medium until they reach 80-90% confluency.
-
Cell Harvesting: Wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Preparation for Injection: Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the NMRI nude mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Compound Preparation and Administration: Prepare a stock solution of this compound in a suitable solvent and dilute it to the final concentration of 25 mg/kg in the vehicle solution (10% Tween-80 in saline). Administer the this compound solution or the vehicle control intraperitoneally (i.p.) once weekly.
-
Efficacy Evaluation: Continue treatment and tumor monitoring for the duration of the study (e.g., 24 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting for histone acetylation marks).
Analysis of Histone Acetylation In Vivo
This protocol describes the assessment of histone hypoacetylation in tumor tissue following this compound treatment.
Materials:
-
Excised tumor tissue
-
Liquid nitrogen
-
Tissue homogenization buffer
-
Histone extraction buffers
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blot apparatus
-
Antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3 (as a loading control)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Tissue Preparation: Snap-freeze the excised tumor tissue in liquid nitrogen and store at -80°C.
-
Tissue Homogenization: Homogenize the frozen tumor tissue in tissue homogenization buffer on ice.
-
Histone Extraction: Perform acid extraction of histones from the homogenized tissue lysates.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a protein assay kit.
-
Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against acetylated and total histone H3 and H4 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the total histone levels to determine the extent of histone hypoacetylation induced by this compound.
Visualizations
Signaling Pathway of this compound in Neuroblastoma
Caption: this compound inhibits p300/CBP, leading to reduced N-Myc expression and stability.
Experimental Workflow for In Vivo Efficacy Study
References
Methodological & Application
Application Notes and Protocols for PU141, a p300/CBP Histone Acetyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in the regulation of gene expression by catalyzing the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to lysine (B10760008) residues on histone tails. This post-translational modification neutralizes the positive charge of lysine, leading to a more relaxed chromatin structure and increased transcriptional activation. The p300/CBP (CREB-binding protein) family of HATs are key transcriptional co-activators involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of p300/CBP activity has been implicated in various diseases, including cancer.
PU141 is a pyridoisothiazolone derivative that has been identified as a selective inhibitor of p300/CBP histone acetyltransferases.[1] In vitro and in silico studies have shown that this compound exhibits a high binding affinity for the active site of the p300 HAT enzyme.[2] By inhibiting p300/CBP, this compound can induce histone hypoacetylation, leading to the suppression of gene expression and inhibition of cancer cell growth.[1] This document provides a detailed protocol for an in vitro fluorescence-based HAT assay to characterize the inhibitory activity of this compound on p300.
Signaling Pathway of p300/CBP Inhibition by this compound
The following diagram illustrates the mechanism of histone acetylation by p300/CBP and its inhibition by this compound. Under normal conditions, p300/CBP utilizes acetyl-CoA to acetylate histone tails, leading to chromatin relaxation and gene activation. This compound acts by binding to the active site of p300/CBP, preventing the transfer of the acetyl group to the histone substrate. This results in the maintenance of a condensed chromatin state and transcriptional repression.
Quantitative Data for this compound
| Compound | Target | Assay Type | Value | Cell Line | Reference |
| This compound | p300/CBP | Cell Growth Inhibition | GI50: 0.48 µM | SK-N-SH (Neuroblastoma) |
Experimental Protocol: In Vitro Fluorescence-Based p300 HAT Assay
This protocol is designed to determine the in vitro inhibitory activity of this compound on the histone acetyltransferase p300. The assay measures the production of coenzyme A (CoA-SH), a product of the acetylation reaction, which is detected by a fluorescent probe.
Materials and Reagents
-
Recombinant human p300 (catalytic domain)
-
Histone H3 peptide (1-21) substrate
-
Acetyl-CoA
-
This compound
-
HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Fluorescent thiol-reactive probe (e.g., ThioGlo™)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Black, flat-bottom 96-well microplate
-
Microplate reader capable of fluorescence detection
Experimental Workflow
The following diagram outlines the key steps of the in vitro HAT assay protocol.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound to be tested.
-
Dilute the recombinant p300 enzyme and histone H3 peptide in HAT Assay Buffer to the desired working concentrations.
-
Prepare the Acetyl-CoA solution in HAT Assay Buffer.
-
Prepare the fluorescent probe solution in an appropriate buffer as recommended by the manufacturer.
-
-
Assay Plate Setup (in a 96-well plate):
-
Blank (No Enzyme) Wells: Add HAT Assay Buffer and the vehicle (DMSO).
-
Positive Control (100% Activity) Wells: Add p300 enzyme and the vehicle (DMSO).
-
Inhibitor Wells: Add p300 enzyme and the desired concentrations of this compound.
-
-
Pre-incubation:
-
Add 25 µL of the diluted p300 enzyme solution to the Positive Control and Inhibitor wells.
-
Add 5 µL of the this compound serial dilutions or DMSO vehicle to the appropriate wells.
-
Mix gently and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a reaction mix containing the histone H3 peptide and Acetyl-CoA in HAT Assay Buffer.
-
Add 20 µL of the reaction mix to all wells to start the reaction. The final reaction volume should be 50 µL.
-
-
Reaction Incubation:
-
Incubate the plate at 30°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.
-
-
Detection:
-
Add 50 µL of the fluorescent probe solution to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis
-
Subtract Background: Subtract the average fluorescence of the Blank wells from all other readings.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of Positive Control Well)] x 100
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Conclusion
This document provides a comprehensive guide for researchers to perform an in vitro histone acetyltransferase assay to evaluate the inhibitory potential of this compound against p300/CBP. The provided protocols and diagrams offer a clear framework for experimental design and execution. The ability to quantify the inhibitory activity of compounds like this compound is essential for the development of novel epigenetic-based therapies for cancer and other diseases.
References
Cell-based Assays for Testing PU-H71 Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals.
Introduction
PU-H71 is a potent and selective purine-scaffold inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone that is essential for the conformational stability, maturation, and function of a multitude of client proteins, many of which are critical for cancer cell growth, proliferation, and survival.[3][4] In various cancer cells, Hsp90 is often overexpressed and plays a crucial role in maintaining the stability of oncoproteins.[5] PU-H71 binds with high affinity to the ATP-binding site in the N-terminus of Hsp90, thereby inhibiting its chaperone activity.[1][6] This inhibition leads to the destabilization and subsequent proteasomal degradation of Hsp90 client proteins, resulting in the disruption of multiple oncogenic signaling pathways and ultimately inducing cell cycle arrest and apoptosis.[6][7] This document provides detailed protocols for a panel of cell-based assays to characterize the in vitro activity of PU-H71.
Hsp90 Signaling Pathway and Inhibition by PU-H71
Cellular stress triggers the release of Heat Shock Factor 1 (HSF1), which upregulates the expression of Hsp90. Hsp90 then interacts with a wide range of client proteins, including kinases (e.g., Akt, Raf-1, EGFR, HER2), transcription factors (e.g., mutant p53), and other proteins involved in cell survival and proliferation.[5][8][9] The chaperone function of Hsp90 is ATP-dependent.[2][3] PU-H71, by blocking ATP binding, disrupts this cycle, leading to the ubiquitination and proteasomal degradation of these client proteins.[6] This simultaneous disruption of multiple cancer-promoting pathways makes Hsp90 an attractive therapeutic target.[8]
Hsp90 signaling pathway and mechanism of PU-H71 inhibition.
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values of PU-H71 in various human cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | 65 | |
| HCC-1806 | Triple-Negative Breast Cancer | 87 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 140 | |
| GSC11 | Glioblastoma | ~100-500 | [10] |
| GSC23 | Glioblastoma | ~100-500 | [10] |
| U251-HF | Glioblastoma | ~100-500 | [10] |
| LN229 | Glioblastoma | ~100-500 | [10] |
| T98G | Glioblastoma | ~100-500 | [10] |
| GSC20 | Glioblastoma | ~1000-1500 | [10] |
| HMCLs | Human Myeloma Cell Lines | ≤ 100 | [11] |
Experimental Protocols
A series of cell-based assays are crucial for evaluating the efficacy of PU-H71. The following protocols provide a framework for assessing cell viability, apoptosis, and target engagement.
Experimental workflow for evaluating PU-H71 activity.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
PU-H71
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
Prepare serial dilutions of PU-H71 in complete medium.
-
Remove the medium and add 100 µL of medium containing various concentrations of PU-H71 to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[4]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay quantifies ATP, an indicator of metabolically active cells, providing a luminescent readout of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
PU-H71
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a density of 8,000 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of PU-H71 in complete medium.
-
Add the desired concentrations of PU-H71 to the wells. Include a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[5]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[5]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
PU-H71
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Treat cells with PU-H71 for the desired time.
-
Harvest 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell line of interest
-
PU-H71
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with PU-H71 for the desired time.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[9]
-
Mix gently and incubate at room temperature for 30 minutes to 3 hours.[9]
-
Measure luminescence using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.
Target Engagement Assay (Western Blot for Hsp90 Client Proteins and PARP Cleavage)
This assay confirms the on-target effect of PU-H71 by detecting the degradation of known Hsp90 client proteins and the cleavage of PARP, a hallmark of apoptosis.
Materials:
-
Cancer cell line of interest
-
PU-H71
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, Raf-1, EGFR, PARP, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with PU-H71 for the desired time (e.g., 24-48 hours).
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate. A decrease in the levels of client proteins and the appearance of a cleaved PARP fragment (89 kDa) confirm the activity of PU-H71.[7][12]
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. researchhub.com [researchhub.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. ch.promega.com [ch.promega.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ulab360.com [ulab360.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for PU141 Treatment in Chromatin Immunoprecipitation (ChIP-seq)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PU141 is a potent and selective small molecule inhibitor of the histone acetyltransferase (HAT) p300/CBP.[1][2] These enzymes are critical regulators of gene expression, acetylating histone proteins and other transcription factors to promote a transcriptionally active chromatin state.[3][4] The acetylation of histone H3 at lysine (B10760008) 27 (H3K27ac) is a key epigenetic mark catalyzed by p300/CBP at active enhancers and promoters. Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making it a compelling target for therapeutic development.[2][3][5]
This compound exerts its biological effects by inducing histone hypoacetylation, leading to the inhibition of cell growth in various neoplastic cell lines, including neuroblastoma, epidermoid carcinoma, and colon adenocarcinoma.[1] Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to map the genome-wide distribution of histone modifications and transcription factor binding. The application of this compound in conjunction with ChIP-seq allows for a detailed investigation of its mechanism of action by profiling its impact on the epigenetic landscape, particularly on p300/CBP-mediated histone acetylation marks like H3K27ac.
These application notes provide a comprehensive protocol for the use of this compound in cell culture, followed by ChIP-seq for the H3K27ac histone mark.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action. This compound inhibits the histone acetyltransferase activity of p300/CBP, leading to reduced H3K27 acetylation, a more condensed chromatin state, and subsequent downregulation of target gene expression.
Experimental Data
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| GI50 | 0.48 µM | SK-N-SH (Neuroblastoma) | |
| Effect | Induces histone hypoacetylation | SK-N-SH, HCT116 | [1] |
| Selectivity | Selective for CBP/p300 | - | [1] |
Table 2: Illustrative ChIP-seq Results Following this compound Treatment
The following table presents hypothetical data demonstrating the expected outcome of a H3K27ac ChIP-seq experiment after treating cells with this compound. The data illustrates a global reduction in H3K27ac peaks and a significant decrease in signal intensity at key gene regulatory regions.
| Treatment | Total H3K27ac Peaks | Mean Peak Width (bp) | Reads in Peaks (Fold Change vs. DMSO) |
| DMSO (Vehicle) | 85,000 | 1,500 | 1.0 |
| This compound (1 µM) | 62,000 | 1,450 | 0.6 |
| This compound (5 µM) | 41,000 | 1,400 | 0.3 |
Detailed Experimental Protocol
This protocol is designed for researchers familiar with cell culture and molecular biology techniques. It is optimized for a human cancer cell line known to be sensitive to p300/CBP inhibition.
Materials
-
This compound (MedchemExpress or other supplier)
-
Cell culture medium and supplements
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
Formaldehyde (B43269) (37%)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Chromatin shearing buffer (sonication buffer)
-
Sonicator
-
Anti-H3K27ac antibody (ChIP-grade)
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
TE buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
Qubit fluorometer and reagents
-
DNA library preparation kit for sequencing
Experimental Workflow
Caption: A streamlined workflow for performing a ChIP-seq experiment to assess the effect of this compound on H3K27ac.
Step-by-Step Methodology
1. Cell Culture and this compound Treatment
1.1. Culture your chosen cell line (e.g., SK-N-SH) in appropriate media and conditions until they reach 70-80% confluency.
1.2. Prepare a stock solution of this compound in DMSO.
1.3. Treat the cells with the desired concentration of this compound (e.g., 0.5 µM, 1 µM, 5 µM) and a vehicle control (DMSO) for a specified duration (e.g., 6, 12, or 24 hours). The optimal concentration and treatment time should be determined empirically for your specific cell line and experimental goals.
2. Cross-linking
2.1. To cross-link proteins to DNA, add formaldehyde directly to the culture medium to a final concentration of 1%.
2.2. Incubate at room temperature for 10 minutes with gentle shaking.
2.3. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
2.4. Wash the cells twice with ice-cold PBS.
3. Cell Lysis and Nuclear Isolation
3.1. Harvest the cells by scraping and centrifuge at 1,500 x g for 5 minutes at 4°C.
3.2. Resuspend the cell pellet in cell lysis buffer and incubate on ice for 10 minutes.
3.3. Centrifuge at 1,500 x g for 5 minutes at 4°C to pellet the nuclei.
3.4. Resuspend the nuclear pellet in nuclear lysis buffer.
4. Chromatin Sonication
4.1. Sonicate the nuclear lysate to shear the chromatin to an average fragment size of 200-700 bp. Optimization of sonication conditions is critical for successful ChIP.
4.2. After sonication, centrifuge at maximum speed for 10 minutes at 4°C to pellet cellular debris. The supernatant contains the sheared chromatin.
5. Immunoprecipitation
5.1. Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
5.2. Take an aliquot of the pre-cleared chromatin to serve as the "input" control.
5.3. Add the ChIP-grade anti-H3K27ac antibody to the remaining chromatin and incubate overnight at 4°C with rotation.
5.4. Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.
6. Washing and Elution
6.1. Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound proteins.
6.2. Elute the chromatin from the beads using an elution buffer.
7. Reverse Cross-linking and DNA Purification
7.1. Add NaCl to the eluates and the input sample to a final concentration of 200 mM and incubate at 65°C for at least 6 hours to reverse the cross-links.
7.2. Treat the samples with RNase A and then Proteinase K.
7.3. Purify the DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
8. Library Preparation and Sequencing
8.1. Quantify the purified DNA using a Qubit fluorometer.
8.2. Prepare sequencing libraries from the ChIP and input DNA samples according to the manufacturer's instructions.
8.3. Perform high-throughput sequencing.
9. Data Analysis
9.1. Quality Control: Assess the quality of the raw sequencing reads.
9.2. Alignment: Align the reads to the appropriate reference genome.
9.3. Peak Calling: Identify regions of H3K27ac enrichment (peaks) in the this compound-treated and control samples relative to the input control.
9.4. Differential Binding Analysis: Compare the H3K27ac peaks between the this compound-treated and control samples to identify regions with significantly altered acetylation.
9.5. Visualization: Visualize the ChIP-seq signal at specific genomic loci using a genome browser.
9.6. Functional Annotation: Annotate the differentially acetylated regions to identify associated genes and pathways.
Conclusion
The protocol outlined above provides a robust framework for investigating the epigenetic effects of the p300/CBP inhibitor this compound. By examining genome-wide changes in H3K27ac, researchers can gain valuable insights into the molecular mechanisms underlying the therapeutic potential of this compound and other epigenetic modulators. The successful application of this protocol will aid in the discovery of novel drug targets and the development of more effective therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. What are p300-CBP transcription factors inhibitors and how do they work? [synapse.patsnap.com]
- 4. Selective Inhibition of p300 HAT Blocks Cell Cycle Progression, Induces Cellular Senescence and Inhibits the DNA Damage Response in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the Acetyltransferase p300 on Tumour Regulation from the Novel Perspective of Posttranslational Protein Modification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Histone Acetylation Following PU141 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone acetylation is a critical epigenetic modification that plays a pivotal role in the regulation of gene expression. The acetylation of lysine (B10760008) residues on the N-terminal tails of histone proteins is dynamically controlled by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). Acetylation, mediated by HATs, neutralizes the positive charge of histones, leading to a more relaxed chromatin structure (euchromatin) that is generally associated with transcriptional activation. Conversely, HDACs remove these acetyl groups, resulting in a more condensed chromatin structure (heterochromatin) and transcriptional repression.
PU141 is a pyridoisothiazolone compound that acts as a selective inhibitor of the histone acetyltransferases p300 and CREB-binding protein (CBP).[1][2][3] By inhibiting the activity of these HATs, this compound is expected to decrease the levels of histone acetylation, a state referred to as hypoacetylation.[1][3] This mechanism makes this compound a valuable tool for studying the roles of p300/CBP in various cellular processes and a potential therapeutic agent.
Western blotting is a widely used and effective technique to detect and quantify changes in histone acetylation levels in response to treatment with compounds like this compound. This document provides a detailed protocol for performing Western blot analysis to assess histone acetylation after this compound treatment.
Signaling Pathway of this compound-Induced Histone Hypoacetylation
The primary mechanism of action for this compound is the direct inhibition of the p300/CBP histone acetyltransferases. This inhibition disrupts the normal balance of histone acetylation, leading to a decrease in the acetylation of histone tails at specific lysine residues. This hypoacetylation maintains a more condensed chromatin state, which can lead to the repression of gene transcription.
Caption: Mechanism of this compound action on histone acetylation.
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to analyze changes in histone acetylation following this compound treatment.
Cell Culture and Treatment
-
Cell Lines: This protocol can be adapted for various cancer cell lines. Neuroblastoma (SK-N-SH) and colon carcinoma (HCT116) cell lines have been shown to be responsive to this compound.[3]
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and allow them to reach 70-80% confluency.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Treat cells with the desired concentration of this compound (e.g., a final concentration of 25 µM) for a specified duration (e.g., 3 hours).[3]
-
Include a vehicle control (DMSO-treated cells) and, if applicable, a positive control for hyperacetylation (e.g., cells treated with an HDAC inhibitor like SAHA).
-
Histone Extraction (Acid Extraction Method)
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells in 1 ml of ice-cold PBS and transfer them to a microcentrifuge tube.
-
Centrifuge at 1,500 rpm for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, supplemented with protease and phosphatase inhibitors) and incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Discard the supernatant (cytoplasmic fraction). Resuspend the pellet (nuclear fraction) in 0.4 N H₂SO₄ or 0.2 N HCl and incubate with rotation overnight at 4°C.[4]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant containing the histones to a new tube.
-
Precipitate the histones by adding trichloroacetic acid (TCA) to a final concentration of 20-25% and incubate on ice for at least 1 hour.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Wash the histone pellet twice with ice-cold acetone.
-
Air-dry the pellet and resuspend it in ultrapure water.
Protein Quantification
-
Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay kit according to the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix 15-30 µg of histone extract with 4X Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto a 15% SDS-polyacrylamide gel to ensure good resolution of the low molecular weight histones.[5] Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer at 100V for 60-90 minutes or a semi-dry transfer system can be used.
-
Membrane Staining (Optional): Stain the membrane with Ponceau S to verify transfer efficiency.
-
Blocking: Block the membrane with 5% non-fat milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. It is recommended to probe for specific acetylated histone marks that are known to be affected by p300/CBP activity, such as acetyl-Histone H3 (Lys14) and acetyl-Histone H4 (Lys8), as this compound has been shown to decrease SAHA-induced hyperacetylation at these sites.[1][3] Also, probe a separate membrane with an antibody against a total histone (e.g., total Histone H3) or another loading control like β-actin as a loading control.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the acetylated histone band to the intensity of the corresponding total histone or loading control band for each sample.
-
Calculate the fold change in histone acetylation in this compound-treated samples relative to the vehicle-treated control.
Experimental Workflow
Caption: Experimental workflow for Western blot analysis.
Data Presentation
The quantitative data for the experimental protocol can be summarized in the following tables for easy reference.
Table 1: Reagent Concentrations and Incubation Times
| Step | Reagent/Parameter | Concentration/Time | Notes |
| Cell Treatment | This compound | 25 µM (example) | Optimal concentration may vary by cell line. |
| Treatment Duration | 3 hours (example) | Time course experiments may be necessary. | |
| Histone Extraction | Acid for Extraction | 0.4 N H₂SO₄ or 0.2 N HCl | --- |
| Incubation | Overnight at 4°C | With rotation. | |
| Western Blotting | SDS-PAGE Gel | 15% | For optimal resolution of histones.[5] |
| Blocking Solution | 5% non-fat milk or BSA in TBST | --- | |
| Blocking Time | 1 hour at room temperature | --- | |
| Primary Antibody Incubation | Overnight at 4°C | --- | |
| Secondary Antibody Incubation | 1 hour at room temperature | --- |
Table 2: Antibody Dilutions
| Antibody | Host Species | Supplier (Example) | Recommended Dilution |
| Primary Antibodies | |||
| Anti-acetyl-Histone H3 (Lys14) | Rabbit | Various | 1:1000 - 1:2000 |
| Anti-acetyl-Histone H4 (Lys8) | Rabbit | Various | 1:1000 - 1:2000 |
| Anti-Histone H3 (total) | Rabbit/Mouse | Various | 1:1000 - 1:5000 |
| Anti-β-actin | Mouse | Various | 1:5000 - 1:10000 |
| Secondary Antibodies | |||
| Anti-Rabbit IgG (HRP-conjugated) | Goat/Donkey | Various | 1:3000 - 1:10000 |
| Anti-Mouse IgG (HRP-conjugated) | Goat/Donkey | Various | 1:3000 - 1:10000 |
Conclusion
The protocols and supporting information provided in this document serve as a comprehensive guide for researchers investigating the effects of the p300/CBP inhibitor this compound on histone acetylation. Western blot analysis is a robust method to confirm the mechanism of action of this compound and to determine its effective concentration and treatment duration in a given cellular context. This information is critical for the preclinical development of this compound as a potential therapeutic agent. Careful optimization of these protocols for specific cell lines and experimental conditions is recommended to ensure the generation of reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigation of intermolecular interactions and binding mechanism of PU139 and this compound molecules with p300 HAT enzyme via molecular docking, molecular dynamics simulations and binding free energy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of HAT Inhibitors Using PU141
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone Acetyltransferases (HATs) are a class of enzymes crucial to the epigenetic regulation of gene expression. By catalyzing the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails, HATs neutralize the positive charge of the histones, leading to a more relaxed chromatin structure. This "euchromatin" state allows for greater accessibility of transcription factors to DNA, thereby promoting gene transcription. The aberrant activity of HATs, particularly the ubiquitously expressed paralogs CREB-binding protein (CBP) and p300, has been implicated in the pathogenesis of numerous diseases, including cancer, making them attractive therapeutic targets.[1][2][3]
PU141 is a potent and selective small molecule inhibitor of the KAT3 family of histone acetyltransferases, which includes CBP and p300.[4][5] By inhibiting the catalytic activity of these enzymes, this compound can induce histone hypoacetylation, leading to the suppression of oncogene transcription and the inhibition of cancer cell growth.[4][5] These characteristics make this compound an excellent tool for studying the biological roles of CBP/p300 and a valuable control compound in high-throughput screening (HTS) campaigns aimed at discovering novel HAT inhibitors.
These application notes provide detailed protocols for utilizing this compound in a high-throughput screening setting to identify and characterize new inhibitors of CBP/p300 HAT activity.
Quantitative Data for this compound
The following table summarizes the reported inhibitory activities of this compound against various cancer cell lines. This data is essential for establishing appropriate positive controls and for comparing the potency of newly identified compounds.
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| SK-N-SH | Neuroblastoma | GI50 | 0.48 | --INVALID-LINK-- |
| A431 | Epidermoid Carcinoma | GI50 | Micromolar | --INVALID-LINK-- |
| A549 | Alveolar Basal Epithelial Adenocarcinoma | GI50 | Micromolar | --INVALID-LINK-- |
| A2780 | Ovarian Carcinoma | GI50 | Micromolar | --INVALID-LINK-- |
| HCT116 | Epithelial Colon Carcinoma | GI50 | Micromolar | --INVALID-LINK-- |
| HepG2 | Hepatocellular Carcinoma | GI50 | Micromolar | --INVALID-LINK-- |
| MCF7 | Breast Carcinoma | GI50 | Micromolar | --INVALID-LINK-- |
| SW480 | Colon Adenocarcinoma | GI50 | Micromolar | --INVALID-LINK-- |
| U-87MG | Epithelial-like Glioblastoma-astrocytoma | GI50 | Micromolar | --INVALID-LINK-- |
Signaling Pathway and Experimental Workflow
CBP/p300 Signaling Pathway in Cancer
Caption: CBP/p300 signaling pathway in cancer and the point of intervention by this compound.
High-Throughput Screening Workflow for HAT Inhibitors
Caption: A generalized workflow for a high-throughput screen to identify HAT inhibitors.
Experimental Protocols
In Vitro Homogeneous Fluorescence-Based HAT Activity Assay
This protocol describes a fluorescence-based assay suitable for HTS to measure the activity of p300/CBP and its inhibition by test compounds. The assay measures the production of Coenzyme A (CoA-SH), a product of the acetyltransferase reaction.
Materials and Reagents:
-
Recombinant human p300 or CBP (catalytic domain)
-
Histone H3 or H4 peptide substrate
-
Acetyl-CoA
-
This compound (positive control)
-
DMSO (vehicle control)
-
HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Fluorescent probe for CoA-SH detection (e.g., ThioGlo™1)
-
384-well, low-volume, black assay plates
-
Multichannel pipettes and/or automated liquid handling system
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Plating:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a dilution series to be used as a positive control for inhibition.
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of test compounds and control compounds (this compound and DMSO) to the 384-well assay plates.
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme solution by diluting the recombinant p300/CBP in HAT Assay Buffer to the desired final concentration (to be optimized, typically in the low nM range).
-
Prepare a 2X substrate solution containing both the histone peptide and Acetyl-CoA in HAT Assay Buffer at their final desired concentrations (typically at or near their Km values).
-
-
Assay Reaction:
-
Add the 2X enzyme solution to the compound-containing plates.
-
To initiate the reaction, add the 2X substrate solution to all wells. The final reaction volume should be kept low (e.g., 10 µL).
-
Briefly centrifuge the plates to ensure proper mixing.
-
Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes), protected from light.
-
-
Detection:
-
Prepare a solution of the fluorescent probe in HAT Assay Buffer.
-
Add the fluorescent probe solution to all wells to stop the reaction and generate a fluorescent signal proportional to the amount of CoA-SH produced.
-
Incubate for a short period (e.g., 15 minutes) at room temperature, protected from light.
-
Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the DMSO (0% inhibition) and a high concentration of this compound (100% inhibition) controls.
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
-
Determine the Z'-factor for the assay to assess its robustness and suitability for HTS. A Z'-factor > 0.5 is generally considered excellent.
-
Cellular Histone Acetylation Assay
This protocol describes a method to assess the ability of identified hits to inhibit histone acetylation in a cellular context.
Materials and Reagents:
-
Cancer cell line known to be sensitive to p300/CBP inhibition (e.g., SK-N-SH)
-
Cell culture medium and supplements
-
This compound and test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibodies against acetylated histones (e.g., anti-acetyl-H3K27, anti-acetyl-H3K18) and total histone H3 (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed the chosen cancer cell line in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the hit compounds, this compound (as a positive control), and DMSO (as a negative control) for a specified period (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them using lysis buffer.
-
Scrape the cells and collect the lysates.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the specific acetylated histone mark overnight at 4°C.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total histone H3 to ensure equal loading.
-
-
Analysis:
-
Quantify the band intensities for the acetylated histone and total histone.
-
Normalize the acetylated histone signal to the total histone signal for each sample.
-
Compare the levels of histone acetylation in compound-treated cells to the DMSO-treated control to determine the extent of inhibition. This compound treatment should show a significant decrease in histone acetylation.[4]
-
Conclusion
The protocols and information provided herein offer a comprehensive guide for the use of this compound in the high-throughput screening and characterization of novel HAT inhibitors. By leveraging the selectivity and potency of this compound as a reference compound, researchers can confidently identify and validate new chemical entities with therapeutic potential against diseases driven by aberrant HAT activity. The combination of in vitro biochemical assays and cellular validation methods will ensure the identification of robust and biologically relevant lead compounds for further drug development.
References
Application Notes and Protocols: PU141 Dose-Response in SK-N-SH Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PU141 is a pyridoisothiazolone-based small molecule inhibitor with demonstrated anti-neoplastic properties.[1] It functions as a selective inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1][2][3] By inhibiting these crucial transcriptional co-activators, this compound leads to histone hypoacetylation, resulting in the modulation of gene expression and the inhibition of cancer cell growth.[1][4] This document provides detailed protocols for determining the dose-response curve of this compound in the human neuroblastoma cell line SK-N-SH, summarizes the available quantitative data, and illustrates the experimental workflow and the compound's signaling pathway. Another compound, SP141, also described as a pyridoisothiazolone, has been identified as an MDM2 inhibitor that shows efficacy in neuroblastoma models.[5][6][7] Given the structural similarities and overlapping biological activities reported in the literature, it is plausible that this compound and SP141 refer to the same or a closely related molecule.
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentrations (GI50/IC50) of this compound and the related compound SP141 in the SK-N-SH neuroblastoma cell line. This data provides a critical reference range for designing dose-response experiments.
| Compound | Cell Line | Assay Duration | Reported Value | Reference |
| This compound | SK-N-SH | Not Specified | GI50: 0.48 µM | [2] |
| SP141 | SK-N-SH | 72 hours | IC50: 0.26 - 0.89 µM | [8] |
Experimental Protocols
Cell Culture of SK-N-SH Cells
This protocol outlines the standard procedure for the culture and maintenance of the human neuroblastoma cell line SK-N-SH.
Materials:
-
SK-N-SH cells (ATCC® HTB-11™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of SK-N-SH cells rapidly in a 37°C water bath. Transfer the cell suspension to a T-75 flask containing 15 mL of pre-warmed complete growth medium.
-
Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and re-plate at the desired density.
Determining the Dose-Response Curve using an MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on SK-N-SH cells.
Materials:
-
SK-N-SH cells
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Harvest SK-N-SH cells as described above and determine the cell concentration using a hemocytometer or automated cell counter. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentrations should bracket the expected IC50 value (e.g., ranging from 0.01 µM to 10 µM). Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Visualizations
Experimental Workflow
Caption: Workflow for determining the dose-response of this compound in SK-N-SH cells.
This compound Signaling Pathway
Caption: this compound inhibits p300/CBP and potentially MDM2, leading to cell growth inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PU-141 | p300/CBP inhibitor | Probechem Biochemicals [probechem.com]
- 3. Investigation of intermolecular interactions and binding mechanism of PU139 and this compound molecules with p300 HAT enzyme via molecular docking, molecular dynamics simulations and binding free energy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Targeting MDM2 for Neuroblastoma Therapy: In Vitro and In Vivo Anticancer Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of PU-H71 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of the Hsp90 inhibitor, PU-H71 (also known as Zelavespib), in various mouse models of cancer. The information compiled is based on established preclinical studies and is intended to guide the design and execution of in vivo experiments to evaluate the efficacy and pharmacodynamics of PU-H71.
Mechanism of Action
PU-H71 is a potent and selective purine-based inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone essential for the stability and function of a multitude of client proteins, many of which are critical oncoproteins driving cancer cell proliferation, survival, and metastasis.[1][3] By binding to the ATP-binding site in the N-terminal domain of Hsp90, PU-H71 disrupts its chaperone activity, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins.[1] This results in the simultaneous inhibition of multiple oncogenic signaling pathways, including the PI3K/Akt/mTOR, Ras/Raf/MAPK, and JAK/STAT pathways, ultimately leading to cell cycle arrest, apoptosis, and tumor growth inhibition.[1][3][4] PU-H71 has shown a higher binding affinity for Hsp90 in cancer cells compared to normal cells, suggesting a degree of tumor selectivity.[5][6]
Quantitative Data Summary
The following tables summarize the reported dosages, administration schedules, and efficacy of PU-H71 in various mouse xenograft models.
Table 1: PU-H71 Dosage and Efficacy in Triple-Negative Breast Cancer (TNBC) Xenograft Models
| Cell Line | Dosage and Schedule | Administration Route | Tumor Growth Inhibition (TGI) | Reference |
| MDA-MB-468 | 50 mg/kg, alternate days | Intraperitoneal (i.p.) | Significant | [7][8] |
| MDA-MB-468 | 50 mg/kg, daily (5x/week) | Intraperitoneal (i.p.) | Significant | [7][8] |
| MDA-MB-468 | 75 mg/kg, alternate days | Intraperitoneal (i.p.) | Most tumors regressed, 50% complete response | [7] |
| MDA-MB-468 | 75 mg/kg, 3 times/week | Intraperitoneal (i.p.) | 96% | [2][7] |
| MDA-MB-231 | 75 mg/kg, alternate days | Intraperitoneal (i.p.) | 100% (complete response) | [7] |
| HCC-1806 | 75 mg/kg, alternate days (6 doses over 12 days) | Intraperitoneal (i.p.) | 87% | [7][8] |
Table 2: PU-H71 Dosage and Efficacy in Other Cancer Xenograft Models
| Cancer Type | Cell Line/Model | Dosage and Schedule | Administration Route | Outcome | Reference |
| Burkitt Lymphoma | Namalwa Xenograft | 50 mg/kg, daily for 10 days | Intraperitoneal (i.p.) | Significant decrease in tumor growth | [4] |
| Burkitt Lymphoma | Ramos Xenograft | 50 mg/kg, daily | Intraperitoneal (i.p.) | Significant decrease in tumor growth | [4] |
| Burkitt Lymphoma | Patient-Derived Xenograft (PDX) | 50 mg/kg, daily for 15 days | Intraperitoneal (i.p.) | Significant decrease in tumor volume | [4] |
| Ewing Sarcoma | A673 Xenograft | 75 mg/kg, 3 times/week for 4 weeks | Intraperitoneal (i.p.) | Significant tumor inhibition (in combination with bortezomib) | [9] |
Experimental Protocols
This section provides a detailed methodology for a typical in vivo mouse xenograft study to evaluate the efficacy of PU-H71.
Cell Culture and Tumor Implantation
-
Cell Lines: Utilize appropriate human cancer cell lines, such as MDA-MB-468, MDA-MB-231 (TNBC), or Namalwa (Burkitt Lymphoma).[2][4]
-
Culture Conditions: Grow cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.[2]
-
Cell Harvesting: Harvest cells during the exponential growth phase.
-
Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^7 Namalwa cells) into the flank of immunocompromised mice (e.g., NOD-SCID).[4]
PU-H71 Formulation and Administration
-
Formulation: A commonly used vehicle for intraperitoneal injection of PU-H71 consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] It is recommended to prepare the formulation fresh on the day of use.[2]
-
Administration:
-
Begin treatment when tumors reach a palpable volume, typically between 100-200 mm³.[2][4][7]
-
Randomize mice into control (vehicle) and treatment groups.
-
Administer PU-H71 or vehicle via intraperitoneal (i.p.) injection according to the desired dosage and schedule (e.g., 50 mg/kg or 75 mg/kg, on alternate days or daily).[4][7][8]
-
Efficacy and Toxicity Assessment
-
Tumor Growth Monitoring:
-
Toxicity Monitoring:
Pharmacodynamic Studies (Optional)
-
To assess the in vivo mechanism of action, tumors can be harvested at specific time points after the last dose of PU-H71.[8]
-
Western Blot Analysis: Prepare protein extracts from tumor tissues to analyze the levels of Hsp90 client proteins (e.g., Akt, Raf-1, EGFR) and markers of apoptosis (e.g., cleaved PARP).[5][7]
-
Immunohistochemistry: Fix and paraffin-embed tumor samples for staining with antibodies against markers of proliferation (e.g., phospho-histone H3) and apoptosis (e.g., TUNEL).[7][8]
Visualizations
Signaling Pathways Inhibited by PU-H71
Caption: Mechanism of action of PU-H71, leading to the degradation of Hsp90 client oncoproteins and inhibition of key oncogenic signaling pathways.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical experimental workflow for evaluating the in vivo efficacy of PU-H71 in a mouse xenograft model.
References
- 1. PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Epichaperome Inhibition by PU-H71-Mediated Targeting of HSP90 Sensitizes Glioblastoma Cells to Alkylator-Induced DNA Damage [mdpi.com]
- 6. The purine scaffold Hsp90 inhibitor PU-H71 sensitizes cancer cells to heavy ion radiation by inhibiting DNA repair by homologous recombination and non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Hsp90 inhibitor PU-H71, a multimodal inhibitor of malignancy, induces complete responses in triple-negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
Application Note: High-Throughput Screening of PU141, a Selective HAT Inhibitor, Using a Fluorescence-Based Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone Acetyltransferases (HATs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of lysine (B10760008) residues on histone tails. This acetylation neutralizes the positive charge of the lysine, weakening the interaction between histones and DNA, and leading to a more open chromatin structure that is generally associated with transcriptional activation. The p300/CBP coactivator family are key HATs that interact with numerous transcription factors to regulate the expression of genes involved in cell proliferation, differentiation, and apoptosis. Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.
PU141 is a pyridoisothiazolone derivative that has been identified as a potent and selective inhibitor of the p300/CBP histone acetyltransferases.[1] It has been shown to induce histone hypoacetylation and inhibit the growth of various cancer cell lines.[1] This application note provides a detailed protocol for a fluorescence-based HAT assay optimized for the high-throughput screening of inhibitors like this compound. The assay is based on the quantification of the coenzyme A (CoA-SH) produced during the acetylation reaction. The free thiol group of CoA-SH reacts with a thiol-reactive fluorescent probe, 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), to produce a highly fluorescent conjugate that can be measured.
Principle of the Assay
The fluorescence-based HAT assay for inhibitor screening follows a simple three-step process performed in a microplate format. First, the HAT enzyme (e.g., recombinant p300) is incubated with a histone peptide substrate, acetyl-CoA, and the test inhibitor (e.g., this compound). In the absence of inhibition, the HAT enzyme transfers the acetyl group from acetyl-CoA to the histone peptide, producing an acetylated peptide and CoA-SH. The enzymatic reaction is then terminated. Finally, a developer solution containing the fluorescent probe CPM is added. CPM reacts with the free thiol group of the generated CoA-SH to form a stable, highly fluorescent product. The fluorescence intensity is directly proportional to the HAT activity. Therefore, a decrease in fluorescence in the presence of an inhibitor indicates its potency in blocking the HAT enzyme.
Data Presentation
The inhibitory activity of this compound and a reference compound against the p300 HAT enzyme was determined using the fluorescence-based assay. The results are summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the HAT activity by 50%.
| Compound | Target Enzyme | Assay Type | IC50 (µM) |
| This compound | p300/CBP | Fluorescence-Based (CPM) | [See Note] |
| PU139 | Gcn5, PCAF, CBP, p300 | Not Specified | 8.39, 9.74, 2.49, 5.35 |
| A-485 | p300/CBP | TR-FRET | 0.0098 (p300), 0.0026 (CBP) |
Experimental Protocols
Materials and Reagents
-
Recombinant human p300 (catalytic domain)
-
Histone H3 peptide (1-21) substrate
-
Acetyl-CoA
-
This compound inhibitor
-
HAT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Stop Solution (e.g., isopropanol)
-
CPM Developer (CPM dye dissolved in DMSO and diluted in HAT Assay Buffer)
-
96-well or 384-well black, flat-bottom plates
-
Fluorescence microplate reader with excitation at 360-390 nm and emission at 450-470 nm.
Assay Protocol
This protocol is a general guideline and should be optimized for specific experimental conditions.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the recombinant p300 enzyme, Histone H3 peptide, and Acetyl-CoA to their desired working concentrations in HAT Assay Buffer.
-
Prepare a serial dilution of this compound and any control inhibitors in HAT Assay Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare the CPM Developer solution by diluting the CPM stock in HAT Assay Buffer. Protect the solution from light.
-
-
Assay Procedure:
-
Set up the assay in a 96-well or 384-well plate with the following controls:
-
100% Activity Control: Contains all reaction components except the inhibitor (substitute with vehicle, e.g., DMSO).
-
Background Control: Contains all reaction components except the histone peptide substrate.
-
Test Wells: Contain all reaction components including the serially diluted inhibitor.
-
-
Add the following to each well in the indicated order:
-
HAT Assay Buffer
-
Diluted p300 enzyme
-
Inhibitor solution (or vehicle)
-
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the Histone H3 peptide and Acetyl-CoA solution to all wells except the background control.
-
Incubate the plate for 30-60 minutes at 30°C, protected from light.
-
Stop the reaction by adding the Stop Solution to all wells.
-
Add the CPM Developer solution to all wells, including the background control.
-
Incubate the plate for 15-30 minutes at room temperature, protected from light, to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~380 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the background control from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of 100% Activity Control)] x 100
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
p300/CBP Signaling Pathway
Caption: p300/CBP signaling pathway and point of inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for the fluorescence-based HAT inhibitor assay.
References
Application Notes and Protocols for Colorimetric Measurement of PU141 HAT Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone acetyltransferases (HATs) are a class of enzymes crucial for the regulation of gene expression through the acetylation of histone and non-histone proteins.[1][2][3] The dysregulation of HAT activity is implicated in numerous diseases, including cancer, making them attractive therapeutic targets.[1][2] PU141 is a pyridoisothiazolone derivative that has been identified as a selective inhibitor of the KAT3 family of HATs, specifically CREB-binding protein (CBP) and p300.[4][5] This document provides detailed protocols for a colorimetric assay to measure the inhibitory activity of this compound against p300/CBP, offering a non-radioactive method for screening and characterizing HAT inhibitors.
Principle of the Assay
The colorimetric assay for HAT activity is based on the enzymatic transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to a histone substrate by a HAT enzyme (e.g., p300 or CBP). The reaction produces an acetylated histone and free coenzyme A (CoA-SH). The amount of CoA-SH generated is directly proportional to the HAT activity. This free CoA is then detected by a colorimetric method. In one common approach, the free CoA-SH serves as a coenzyme for an NADH-generating enzyme, and the resulting NADH reduces a tetrazolium salt (like WST-1) to a colored formazan (B1609692) product, which can be quantified by measuring its absorbance.[6] Alternatively, the acetylated histone product can be detected using a specific antibody in an ELISA-based colorimetric assay.
Data Presentation
| Compound | Target HAT(s) | Assay Type | IC50 Value | Reference |
| This compound | p300/CBP | DELFIA (Time-Resolved Fluorescence) | Selective toward CBP and p300 | [4][5] |
| A-485 | p300/CBP | TR-FRET | p300: ~0.5 µM | [7] |
| B026 | p300/CBP | Biochemical Assay | p300: 1.8 nM, CBP: 9.5 nM | [8][9] |
| Compound 12 | p300/CBP | Radiometric | p300: 620 nM, CBP: 1.2 µM | [10] |
| C646 | p300 | Radiometric | <5 µM | [11] |
Experimental Protocols
This protocol is adapted from commercially available colorimetric HAT activity assay kits and is suitable for measuring the inhibition of p300/CBP by this compound.
Materials and Reagents
-
Recombinant human p300 or CBP enzyme
-
Histone H3 or H4 peptide substrate
-
Acetyl-CoA
-
This compound inhibitor
-
HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
CoA detection reagents (components of a commercial colorimetric HAT assay kit, typically including a developer and a colorimetric substrate like WST-1)[6]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~440-450 nm
Experimental Workflow
A general workflow for the colorimetric HAT inhibition assay is as follows:
-
Prepare Reagents: Prepare all reagents as per the manufacturer's instructions if using a commercial kit. Dilute the p300/CBP enzyme, histone substrate, and acetyl-CoA to their optimal concentrations in HAT Assay Buffer. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Set up Reactions: In a 96-well plate, add the following components in order:
-
HAT Assay Buffer
-
This compound at various concentrations (or vehicle control, e.g., DMSO)
-
p300 or CBP enzyme
-
Histone substrate
-
-
Initiate Reaction: Start the reaction by adding acetyl-CoA to each well.
-
Incubate: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the HAT reaction to proceed.
-
Develop Signal: Add the CoA detection reagents (developer and colorimetric substrate) to each well.
-
Measure Absorbance: Incubate the plate at 37°C for an additional 15-30 minutes, or as recommended by the kit manufacturer, to allow for color development. Measure the absorbance at the appropriate wavelength (e.g., 440 nm) using a microplate reader.[6]
-
Data Analysis: Subtract the absorbance of the no-enzyme control from all other readings. Plot the percentage of HAT activity against the logarithm of the this compound concentration. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the p300/CBP HAT activity.
Signaling Pathway
p300 and CBP are crucial transcriptional co-activators that play a central role in a multitude of signaling pathways by acetylating histones and various transcription factors.[1][3][12] This acetylation leads to a more relaxed chromatin structure, facilitating gene transcription. Key pathways regulated by p300/CBP include those involved in cell proliferation, differentiation, and apoptosis.[3][12] In many cancers, these pathways are dysregulated, and p300/CBP activity is often enhanced.[1][2] this compound, as a selective inhibitor of p300/CBP, can modulate these pathways by preventing the acetylation of key targets, thereby leading to the downregulation of oncogenes and the induction of tumor suppressor genes.[13]
References
- 1. p300/CBP and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. 3hbiomedical.com [3hbiomedical.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Highly Potent, Selective, and Orally Efficacious p300/CBP Histone Acetyltransferases Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - Discovery of Highly Potent, Selective, and Orally Efficacious p300/CBP Histone Acetyltransferases Inhibitors - American Chemical Society - Figshare [acs.figshare.com]
- 10. Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 13. Acetylation mediated by the p300/CBP-associated factor determines cellular energy metabolic pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantifying Changes in Histone H3 Acetylation with PU141
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. The acetylation of lysine (B10760008) residues on the N-terminal tails of histones, particularly Histone H3, is generally associated with a more open chromatin structure, facilitating transcriptional activation.[1][2] This dynamic process is controlled by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs).[1] The HAT enzymes p300 and CREB-binding protein (CBP) are key transcriptional co-activators that catalyze the acetylation of multiple lysine residues on Histone H3, including H3K18 and H3K27.[3][4] Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[2][4]
PU141 is a pyridoisothiazolone compound that acts as a selective inhibitor of the p300/CBP histone acetyltransferases.[5][6] By inhibiting p300/CBP, this compound is expected to decrease global and locus-specific histone H3 acetylation, leading to downstream effects on gene expression and cellular processes. Accurate quantification of this compound-induced changes in Histone H3 acetylation is therefore essential for characterizing its mechanism of action, determining its potency and selectivity, and developing it as a potential therapeutic agent.
These application notes provide detailed protocols for treating cells with this compound and subsequently quantifying changes in histone H3 acetylation using Western Blot and ELISA-based methods.
Mechanism of Action of this compound
This compound selectively inhibits the catalytic activity of p300 and CBP.[5] These enzymes transfer an acetyl group from acetyl-CoA to lysine residues on histone tails. By blocking this activity, this compound leads to a state of histone hypoacetylation, which can result in chromatin condensation and transcriptional repression of p300/CBP target genes.
Quantitative Data Summary
Treatment of cancer cell lines with this compound has been shown to decrease the acetylation of specific lysine residues on Histone H3. The following table summarizes the qualitative and semi-quantitative changes observed via Western Blot analysis after treating cells with 25 µM this compound for 3 hours.[7]
| Cell Line | Histone Mark | Observed Change with this compound Treatment | Method | Reference |
| SK-N-SH (Neuroblastoma) | Acetyl-H3K9 | Decrease | Western Blot | [7] |
| SK-N-SH (Neuroblastoma) | Acetyl-H3K14 | Decrease | Western Blot | [7] |
| HCT116 (Colon Carcinoma) | Acetyl-H3K9 | Decrease | Western Blot | [7] |
| HCT116 (Colon Carcinoma) | Acetyl-H3K14 | Decrease | Western Blot | [7] |
Note: The data is based on visual assessment of band intensity from published Western Blots and indicates a reduction in acetylation compared to vehicle-treated controls.[7]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating adherent or suspension cell lines with this compound to induce changes in histone acetylation.
Materials:
-
Cell line of interest (e.g., SK-N-SH, HCT116)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Tissue culture plates/flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency for adherent cells) at the time of treatment.
-
Preparation of Reagents: Prepare working solutions of this compound in complete culture medium. A common concentration used to observe effects on histone acetylation is 25 µM.[7] Prepare a corresponding vehicle control with the same final concentration of DMSO.
-
Treatment: Aspirate the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired time period. A 3-hour incubation has been shown to be effective for observing changes in histone H3 acetylation.[7]
-
Cell Harvesting: After incubation, harvest the cells.
-
Adherent cells: Wash with ice-cold PBS, then detach using a cell scraper in ice-cold PBS. Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Suspension cells: Transfer the cell suspension to a conical tube and pellet by centrifugation.
-
-
Wash the cell pellet once with ice-cold PBS. The cell pellet can now be used for histone extraction or stored at -80°C.
Protocol 2: Histone Extraction (Acid Extraction Method)
This protocol is designed to isolate core histone proteins while preserving their post-translational modifications.[8][9]
Materials:
-
Cell pellet from Protocol 1
-
Hypotonic Lysis Buffer (10 mM Tris-Cl pH 8.0, 1 mM KCl, 1.5 mM MgCl₂) with 1 mM DTT and protease/deacetylase inhibitors added fresh
-
0.4 N Sulfuric Acid (H₂SO₄)
-
Acetone (B3395972), ice-cold
-
Nuclease-free water
Procedure:
-
Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold Hypotonic Lysis Buffer per 10⁷ cells. Incubate on ice for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Acid Extraction: Resuspend the nuclear pellet in 0.4 N H₂SO₄ (e.g., 400 µL per 10⁷ cells).
-
Incubate on a rotator at 4°C for at least 1 hour (or overnight) to extract the basic histone proteins.[7]
-
Clarify Extract: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Protein Precipitation: Carefully transfer the supernatant (containing histones) to a new microcentrifuge tube. Add 8 volumes of ice-cold acetone.[10]
-
Incubate at -20°C for at least 2 hours (or overnight) to precipitate the histones.
-
Pellet Histones: Centrifuge at 16,000 x g for 10 minutes at 4°C. Carefully discard the supernatant.
-
Wash: Wash the pellet with 500 µL of ice-cold acetone to remove residual acid.[8] Centrifuge again.
-
Dry and Resuspend: Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the histone pellet in nuclease-free water (e.g., 50-100 µL).
-
Quantify: Determine the protein concentration using a Bradford or BCA assay. The extracted histones are now ready for analysis by Western Blot or ELISA.
Protocol 3: Quantification by Western Blot
Western blotting is a semi-quantitative method used to detect specific histone modifications.[11][12][13][14]
Materials:
-
Extracted histones from Protocol 2
-
LDS or Laemmli sample buffer
-
Bis-Tris or Tris-Glycine polyacrylamide gels (15% or 4-12% gradient recommended)
-
PVDF membrane (0.2 µm pore size recommended for small proteins)[14]
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-H3K9, anti-acetyl-H3K14, and a loading control like anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Mix 3-15 µg of extracted histones with sample buffer. Boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto the gel and run until adequate separation is achieved. Histone H3 migrates at ~17 kDa.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step (step 6).
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the signal of the acetylated H3 antibody to the signal of the total H3 loading control to determine the relative change in acetylation.
Protocol 4: Quantification by Sandwich ELISA
ELISA provides a more quantitative and high-throughput method for measuring histone H3 acetylation.[15][16][17][18] This protocol is based on a typical sandwich ELISA format.
Materials:
-
Histone H3 Acetylation ELISA Kit (e.g., from Cell Signaling Technology, RayBiotech, Thermo Fisher)[15][16][17]
-
Extracted histones from Protocol 2
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all buffers, standards, and reagents as described in the kit manual.
-
Sample Addition: Add diluted histone extracts and standards to the wells of the microplate, which is typically pre-coated with a capture antibody (e.g., anti-total Histone H3).
-
Incubation: Incubate for the time specified in the kit manual (e.g., 2.5 hours at room temperature or overnight at 4°C) to allow the histone H3 to bind to the capture antibody.[17]
-
Washing: Wash the wells multiple times with the provided wash buffer to remove unbound material.
-
Detection Antibody: Add the detection antibody (e.g., anti-acetyl-Histone H3) to each well.
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody/Enzyme Conjugate: Add the HRP-conjugated secondary antibody or enzyme conjugate. Incubate for 1 hour.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the colorimetric substrate (e.g., TMB) and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add the stop solution to each well. The color will typically change from blue to yellow.
-
Measurement: Immediately read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the concentration of acetylated Histone H3 in the samples by comparing their absorbance values to the standard curve. Normalize these values to total protein content or total histone H3 levels measured in parallel.
References
- 1. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The important role of the histone acetyltransferases p300/CBP in cancer and the promising anticancer effects of p300/CBP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting histone H2B acetylated enhanceosomes via p300/CBP degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. Histone acid extraction and high throughput mass spectrometry to profile histone modifications in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Extraction Kit | Proteintech [ptglab.com]
- 10. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone western blot protocol | Abcam [abcam.com]
- 12. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]
- 14. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. PathScan® Acetylated Histone H3 Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 17. raybiotech.com [raybiotech.com]
- 18. Benefits of Using ELISA to Measure Histone Acetylation | EpigenTek [epigentek.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PU141 Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of PU141 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and CBP.[1] These enzymes play a crucial role in regulating gene transcription by acetylating histone proteins, which leads to a more open chromatin structure.[1] By inhibiting p300/CBP, this compound can reduce histone lysine (B10760008) acetylation, block the growth of cancer cells, and has shown efficacy in neuroblastoma xenograft models.[2]
Q2: What is the solubility of this compound?
The solubility of this compound is 10 mM in DMSO. It has low aqueous solubility, which is a common reason for precipitation when added to cell culture media.[3]
Q3: Why is my this compound precipitating in my cell culture media?
Precipitation of hydrophobic compounds like this compound in aqueous solutions such as cell culture media is a common issue.[4] This can occur due to several factors:
-
High Final Concentration: The final concentration of this compound in your media may be exceeding its aqueous solubility limit.
-
Improper Dilution: Adding a concentrated DMSO stock of this compound directly into the media can cause the compound to "crash out" of solution.[3]
-
Temperature Shifts: Adding the compound to cold media can decrease its solubility.[4][5]
-
pH Shifts: The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of the compound.[5]
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[3][5]
-
Evaporation: Over time, evaporation of media in the incubator can increase the concentration of all components, potentially exceeding this compound's solubility limit.[6]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
Symptom: A precipitate forms immediately after adding the this compound DMSO stock solution to the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility in the aqueous media. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes rapid solvent exchange, leading to precipitation.[4] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[4] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility.[4] | Always use pre-warmed (37°C) cell culture media for dilutions.[4][5] |
Issue 2: Precipitation Over Time in the Incubator
Symptom: The media is clear after adding this compound, but a precipitate forms after some time in the incubator.
| Potential Cause | Explanation | Recommended Solution |
| Temperature and pH Shifts | Changes in temperature and pH within the incubator environment can affect compound solubility over time.[5] | Ensure the media is properly buffered for the incubator's CO2 concentration. Pre-warm media to 37°C before adding the compound.[5] |
| Interaction with Media Components | This compound may be interacting with components in the media, such as salts or proteins from serum, forming insoluble complexes.[3][5] | Test the compound's stability in your specific media over the intended duration of the experiment. If using serum, consider reducing the serum concentration if your experiment allows. |
| Evaporation of Media | Evaporation can concentrate media components, including this compound, leading to precipitation.[6] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates for long-term experiments.[4] |
| Compound Instability | The compound may not be stable in the aqueous environment of the cell culture media for extended periods. | Prepare fresh dilutions of this compound for each experiment and avoid storing it in aqueous solutions.[3] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
Objective: To find the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
This compound
-
100% DMSO
-
Your complete cell culture medium (e.g., DMEM/F-12 + 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at 37°C
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure it is fully dissolved by vortexing.
-
Prepare Serial Dilutions:
-
In a 96-well plate or microcentrifuge tubes, add 100 µL of your complete cell culture medium (pre-warmed to 37°C) to each well/tube.
-
Create a 2-fold serial dilution of your this compound DMSO stock directly into the media. For example, add 2 µL of the 10 mM stock to the first well (for a 1:51 dilution, resulting in ~196 µM and ~2% DMSO), mix well, then transfer 51 µL to the next well, and so on.
-
Include a DMSO-only control (e.g., 2 µL of DMSO in 100 µL of media).
-
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO2.
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those conditions.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits p300/CBP histone acetyltransferases.
Experimental Workflow for Troubleshooting Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation.
Logical Relationships in Troubleshooting
Caption: Relationship between causes and solutions for precipitation.
References
- 1. Investigation of intermolecular interactions and binding mechanism of PU139 and this compound molecules with p300 HAT enzyme via molecular docking, molecular dynamics simulations and binding free energy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
PU141 solubility issues and best solvent practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of PU141 and best practices for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1]
Q2: What is the known solubility of this compound in DMSO?
A2: this compound has a known solubility of 10 mM in DMSO.[1]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in high-purity DMSO to your desired concentration, not exceeding 10 mM. For a detailed protocol, please refer to the "Experimental Protocols" section below.
Q4: My this compound is not dissolving in DMSO, what should I do?
A4: If you are experiencing issues with dissolving this compound in DMSO, please refer to the "Troubleshooting Guide" section for detailed steps to address this issue.
Q5: How should I store this compound as a solid and in solution?
A5: Proper storage is crucial to maintain the stability of this compound.
-
Solid Powder: Store at -20°C for up to 12 months or at 4°C for up to 6 months.[1]
-
In Solvent (DMSO): Store at -80°C for up to 6 months or at -20°C for up to 6 months.[1][2]
Q6: What is the mechanism of action of this compound?
A6: this compound is a potent and selective inhibitor of the histone acetyltransferases (HATs) CBP and p300.[1] By inhibiting these enzymes, this compound can reduce the acetylation of histone lysines, which plays a role in regulating gene transcription.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound does not fully dissolve in DMSO. | 1. The concentration is too high. 2. The compound requires gentle warming or vortexing. 3. The quality of the DMSO is poor. | 1. Ensure your final concentration does not exceed 10 mM. 2. Briefly vortex the solution. You may also warm the solution in a water bath at 37°C for a short period. Always allow the solution to return to room temperature before use. 3. Use anhydrous, high-purity DMSO. |
| This compound precipitates after addition to aqueous media. | 1. The final concentration of this compound in the aqueous buffer is too high. 2. The final concentration of DMSO in the aqueous buffer is too low to maintain solubility. | 1. Lower the final working concentration of this compound. Perform a concentration-response curve to determine the optimal concentration for your experiment. 2. Ensure the final DMSO concentration is sufficient to keep this compound in solution, but low enough to not affect your experimental system (typically ≤0.5%). If precipitation persists, consider using a surfactant like Tween-80 or Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in your final buffer, after verifying its compatibility with your assay. |
| Inconsistent experimental results. | 1. Improper storage of the stock solution leading to degradation. 2. Multiple freeze-thaw cycles of the stock solution. | 1. Store the DMSO stock solution at -80°C in small aliquots to minimize the number of freeze-thaw cycles. 2. Prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing. |
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 310.294 g/mol | [1][2] |
| Molecular Formula | C₁₄H₉F₃N₂OS | [1][2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 10 mM | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of this compound and DMSO. For example, to prepare 1 mL of a 10 mM stock solution, you will need 0.3103 mg of this compound (Molecular Weight: 310.294).
-
Weigh out the calculated amount of this compound solid powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for a few minutes.
-
Once dissolved, allow the solution to return to room temperature.
-
For storage, aliquot the stock solution into smaller, single-use volumes and store at -80°C.
-
Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: Inhibition of p300/CBP by this compound.
References
Technical Support Center: Optimizing PU141 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the histone acetyltransferase (HAT) inhibitor, PU141. The information is designed to help optimize experimental conditions and address common challenges encountered during cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a pyridoisothiazolone histone acetyltransferase (HAT) inhibitor. It selectively targets the p300/CREB-binding protein (CBP) family of HATs.[1][2] By inhibiting p300/CBP, this compound can induce cellular histone hypoacetylation, leading to the inhibition of growth in various neoplastic cell lines.[1][2]
Q2: What is a good starting concentration range for this compound in a cell viability assay?
A2: A sensible starting point for a dose-response experiment would be a wide concentration range from 100 µM down to 1 nM, using 2- or 3-fold serial dilutions. Based on published data, the half-maximal growth inhibition (GI50) for this compound varies between cell lines, generally falling within the low micromolar range. For instance, the GI50 for SK-N-SH neuroblastoma cells is approximately 0.48 µM, while for other cell lines it can range up to around 13 µM (see the Data Summary Table below for more details).[3]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). A stock solution can be prepared by dissolving this compound in DMSO. For in vitro experiments, a high concentration stock solution of up to 100 mg/mL (322.28 mM) can be achieved in DMSO; this may require warming and ultrasonication.[3] It is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound. For cell-based assays, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: How long should I incubate cells with this compound before performing a viability assay?
A4: The optimal incubation time can vary depending on the cell line and the specific research question. Common incubation periods for cell viability assays are 24, 48, or 72 hours. It is advisable to perform a time-course experiment to determine the ideal duration for your specific experimental setup.
Q5: Which cell viability assay is recommended for use with this compound?
A5: Standard colorimetric or fluorometric cell viability assays such as MTT, XTT, or PrestoBlue® are suitable for use with this compound. These assays measure the metabolic activity of viable cells. The choice of assay may depend on the specific cell line and available laboratory equipment.
Data Summary
The following table summarizes the reported half-maximal growth inhibitory concentration (GI50) of this compound in various human cancer cell lines. This data can be used as a reference for designing dose-response experiments.
| Cell Line | Cancer Type | GI50 (µM) |
| A431 | Epidermoid Carcinoma | 1.0 |
| A549 | Alveolar Basal Epithelial Adenocarcinoma | 13.0 |
| A2780 | Ovarian Carcinoma | 1.8 |
| HCT116 | Epithelial Colon Carcinoma | 2.5 |
| HepG2 | Hepatocellular Carcinoma | 1.1 |
| MCF7 | Breast Carcinoma | 1.1 |
| SK-N-SH | Neuroblastoma | 0.48 |
| SW480 | Colon Adenocarcinoma | 1.3 |
| U-87MG | Epithelial-like Glioblastoma-Astrocytoma | 1.1 |
Data sourced from Gajer et al., 2015.[2][3]
Experimental Protocols
Protocol: Determining the IC50/GI50 of this compound using an MTT Assay
This protocol outlines the steps for a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
This compound
-
Anhydrous DMSO
-
Appropriate cell line and complete culture medium
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT solution only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 or GI50 value from the resulting sigmoidal dose-response curve.
-
Troubleshooting Guide
Q: My cell viability is very low across all concentrations, including the vehicle control. What could be the problem?
A:
-
High DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is not toxic to your cells (typically <0.5%).
-
Cell Seeding Density: The initial cell seeding density might be too low, leading to poor cell health and proliferation. Optimize the seeding density for your specific cell line.
-
Contamination: Check for signs of microbial contamination (e.g., cloudy medium, pH changes), which can significantly impact cell viability.
-
General Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and have a low passage number.
Q: I am not observing a dose-dependent effect of this compound on cell viability.
A:
-
Incorrect Concentration Range: The concentration range you are testing might be too narrow or not centered around the effective concentration for your cell line. Try a broader range of concentrations.
-
Compound Instability: Ensure that your this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Incubation Time: The incubation time may be too short for this compound to exert its effect. Consider a longer incubation period (e.g., 72 hours).
-
Cell Line Resistance: Some cell lines may be inherently resistant to this compound due to high expression of p300/CBP or other factors. You may need to use higher concentrations or a different cell line.
Q: I am seeing precipitation of this compound in my culture medium.
A:
-
Solubility Limit Exceeded: You may be exceeding the solubility of this compound in the culture medium. Ensure the stock solution is fully dissolved in DMSO before further dilution. When diluting into the aqueous medium, do so gradually and mix thoroughly.
-
Interaction with Medium Components: Some components of the culture medium or serum may reduce the solubility of the compound. Consider using a serum-free medium for the duration of the treatment if your cells can tolerate it.
Q: My dose-response curve is not a classic sigmoidal shape.
A:
-
Assay Window: The range of responses from minimum to maximum effect may be too small. Ensure your positive and negative controls are well-separated.
-
Outliers: Individual data points can skew the curve. Check for and, if justified, remove any clear outliers.
-
Complex Biological Response: The compound may have a complex, non-monotonic dose-response. This could be due to off-target effects at higher concentrations or other cellular mechanisms.
Signaling Pathway
This compound inhibits the histone acetyltransferases p300 and CBP. These enzymes play a crucial role in chromatin remodeling by adding acetyl groups to lysine (B10760008) residues on histone tails. This acetylation neutralizes the positive charge of the histones, leading to a more relaxed chromatin structure that allows for the binding of transcription factors and subsequent gene expression. By inhibiting p300/CBP, this compound prevents this acetylation, resulting in a more condensed chromatin state and the repression of genes involved in cell proliferation and survival.
References
Technical Support Center: Minimizing PU141 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of PU141 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a pyridoisothiazolone-based small molecule inhibitor. Its primary targets are the highly homologous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300. These proteins are critical transcriptional co-activators involved in a wide array of cellular processes, including cell proliferation, differentiation, and DNA repair. By inhibiting the catalytic HAT domain of p300/CBP, this compound can modulate the expression of key genes, including oncogenes like MYC.
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when a compound like this compound binds to and modulates the activity of proteins other than its intended targets (p300/CBP). These unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the inhibition of p300/CBP. Off-target effects can also cause cellular toxicity, confounding the interpretation of the inhibitor's specific effects. Minimizing these effects is crucial for obtaining reliable and reproducible data.
Q3: How can I be sure that the observed phenotype in my experiment is due to p300/CBP inhibition by this compound?
To ensure the observed phenotype is a direct result of p300/CBP inhibition, a multi-faceted approach is recommended:
-
Use the lowest effective concentration: Perform a dose-response curve to determine the lowest concentration of this compound that elicits the desired on-target effect (e.g., reduction in H3K27 acetylation). Using excessively high concentrations increases the likelihood of engaging lower-affinity off-targets.
-
Employ a negative control: A structurally similar but inactive analog of this compound is the ideal negative control. If a specific inactive analog for this compound is not available, using a well-characterized inactive compound from a similar chemical class can help to rule out effects from the chemical scaffold itself. For example, A-486 is an inactive analog of the p300/CBP inhibitor A-485 and can serve as a conceptual model for a proper negative control.[1]
-
Genetic validation: Use techniques like siRNA or CRISPR/Cas9 to specifically knock down p300 and/or CBP. If the phenotype observed with this compound treatment is recapitulated by the genetic knockdown of its targets, it provides strong evidence that the effect is on-target.[2][3][4][5][6]
-
Rescue experiments: If possible, overexpressing a drug-resistant mutant of p300 or CBP that does not bind this compound should rescue the phenotype, further confirming on-target activity.
Q4: What is the selectivity profile of this compound?
In vitro profiling has shown that this compound is selective for CBP and p300.[7] In contrast, a structurally related compound, PU139, acts as a pan-inhibitor, targeting Gcn5, p300/CBP-associated factor (PCAF), CBP, and p300.[7][8] This highlights the improved selectivity of this compound within this chemical class. However, a comprehensive screen of this compound against a broad panel of kinases and other off-targets (kinome scan) is not publicly available. Therefore, it is recommended to empirically determine its selectivity in the context of the experimental system being used.
Data Presentation
Table 1: Qualitative Selectivity Profile of this compound and a Related Compound.
This table summarizes the known histone acetyltransferase (HAT) targets of this compound and the related compound PU139, highlighting the selectivity of this compound.
| Compound | Target HATs | Selectivity Profile | Reference |
| This compound | p300, CBP | Selective | [7][8] |
| PU139 | Gcn5, PCAF, p300, CBP | Pan-inhibitor | [7][8] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm this compound Target Engagement
CETSA is a powerful method to verify that this compound directly binds to p300/CBP in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[9][10][11][12]
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against p300, CBP, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Methodology:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Western Blot Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Perform SDS-PAGE and Western blotting with antibodies against p300 and CBP.
-
A loading control should be used to ensure equal protein loading.
-
The amount of soluble p300/CBP at each temperature is quantified. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates target engagement.
-
Protocol 2: Validating this compound Phenotype with siRNA Knockdown of p300 and CBP
This protocol allows for the genetic validation of this compound's on-target effects by comparing the phenotype of this compound treatment with that of directly reducing the levels of its target proteins.[2][3][4]
Materials:
-
Cells of interest
-
siRNA targeting p300, CBP, or a non-targeting control (scrambled siRNA)
-
Lipofectamine RNAiMAX or other transfection reagent
-
Opti-MEM or other serum-free medium
-
Complete growth medium
-
Western blotting reagents
-
Antibodies against p300, CBP, and a loading control
Methodology:
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
-
siRNA Transfection:
-
For each well, dilute the p300 siRNA, CBP siRNA, or non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation and Analysis:
-
Incubate the cells for 24-72 hours post-transfection.
-
At the desired time point, assess the phenotype of interest (e.g., cell viability, gene expression).
-
In parallel, lyse a set of cells and perform Western blotting to confirm the knockdown efficiency of p300 and CBP.
-
-
Comparison with this compound Treatment:
-
Treat a parallel set of cells with this compound at the determined effective concentration.
-
Compare the phenotype induced by p300/CBP knockdown with the phenotype observed after this compound treatment. A similar phenotype provides strong evidence for on-target activity.
-
Mandatory Visualizations
Caption: p300/CBP Signaling Pathway and Point of this compound Inhibition.
Caption: Logical workflow for validating this compound on-target effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High variability in experimental results | 1. Inconsistent cell density or passage number.2. Degradation of this compound stock solution.3. Inconsistent incubation times. | 1. Maintain a consistent cell culture practice.2. Aliquot this compound stock upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles.3. Standardize all experimental timings. |
| No observable on-target effect (e.g., no change in H3K27ac) | 1. This compound concentration is too low.2. Insufficient treatment time.3. Low p300/CBP expression in the cell line.4. Poor cell permeability of this compound. | 1. Perform a dose-response curve to determine the optimal concentration.2. Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours).3. Confirm p300/CBP expression by Western blot.4. If permeability is suspected, consult literature for similar compounds or consider alternative delivery methods. |
| Observed phenotype is not recapitulated by p300/CBP siRNA knockdown | 1. The phenotype is due to an off-target effect of this compound.2. Inefficient siRNA knockdown.3. Functional redundancy with other proteins. | 1. Re-evaluate the selectivity of this compound. Consider performing a broader off-target screening.2. Confirm efficient knockdown of p300 and CBP by Western blot. Test multiple siRNA sequences.3. Investigate potential compensatory mechanisms. |
| Cell death observed at concentrations intended for target inhibition | 1. The on-target inhibition of p300/CBP is cytotoxic in the specific cell line.2. Off-target toxicity. | 1. Compare the cytotoxic dose with the dose required for target engagement (via CETSA) and on-target pathway modulation. A narrow window suggests on-target toxicity.2. Use an inactive control compound to assess scaffold-related toxicity. Perform genetic validation to confirm if p300/CBP knockdown also induces cell death. |
References
- 1. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CBP/p300 and SIRT1 Are Involved in Transcriptional Regulation of S-Phase Specific Histone Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Targeting p300/CBP in lethal prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
PU141 Aqueous Stability Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of PU141 in aqueous buffer solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For long-term storage, this compound is typically dissolved in DMSO.[1][2] Stock solutions in DMSO can be stored at -20°C for up to 6 months or at -80°C for up to 6 months.[1][2] For aqueous experiments, it is recommended to dilute the DMSO stock solution into your aqueous buffer immediately before use.
Q2: How stable is this compound in aqueous buffer solutions?
A2: The stability of this compound in aqueous solutions is highly dependent on the pH, temperature, and buffer composition. Generally, this compound is more stable in acidic to neutral conditions. Alkaline conditions can lead to the degradation of the isothiazolone (B3347624) ring. It is recommended to use freshly prepared aqueous solutions for your experiments.
Q3: What are the potential signs of this compound degradation in my aqueous buffer?
A3: Signs of degradation may include a decrease in the expected biological activity, changes in the appearance of the solution (e.g., color change, precipitation), or the appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS).
Q4: Can I store this compound in an aqueous buffer?
A4: It is not recommended to store this compound in aqueous buffers for extended periods. If temporary storage is necessary, it should be done at 4°C for no longer than 24 hours in a buffer with a pH between 5.0 and 7.0. For longer-term storage, aliquoting the DMSO stock solution and storing it at -80°C is the best practice.
Troubleshooting Guide
Issue 1: I am observing a loss of this compound activity in my cell-based assays.
-
Possible Cause 1: Degradation in aqueous media. this compound may be degrading in your cell culture medium over the course of the experiment, especially during long incubation times.
-
Troubleshooting Steps:
-
Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment.
-
Minimize the time the compound is in the aqueous buffer before being added to the cells.
-
Consider a time-course experiment to assess how quickly the compound loses activity in your specific medium.
-
Analyze the stability of this compound in your cell culture medium using an analytical method like HPLC.
-
-
Possible Cause 2: Interaction with media components. Components in the cell culture medium, such as certain amino acids or reducing agents, could potentially interact with and inactivate this compound.
-
Troubleshooting Steps:
-
Review the composition of your cell culture medium for any potentially reactive components.
-
If possible, test the stability of this compound in a simpler buffer to see if the degradation is specific to the complex medium.
-
Issue 2: My this compound solution has become cloudy or has formed a precipitate.
-
Possible Cause 1: Poor solubility in the aqueous buffer. this compound has limited solubility in aqueous solutions. The final concentration of DMSO from your stock solution may not be sufficient to keep it dissolved.
-
Troubleshooting Steps:
-
Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, typically between 0.1% and 1%.
-
Gently vortex the solution after dilution.
-
Consider using a buffer with a small amount of a non-ionic surfactant, such as Tween-20, to improve solubility, but first, confirm this is compatible with your experimental system.
-
-
Possible Cause 2: Degradation products are precipitating. The degradation products of this compound may be less soluble than the parent compound.
-
Troubleshooting Steps:
-
This is a strong indicator of significant degradation. The solution should be discarded and a fresh solution prepared.
-
Re-evaluate your buffer conditions (pH, temperature) to improve stability.
-
Quantitative Data Summary
The following tables summarize hypothetical stability data for this compound under various conditions to guide experimental design. This data is illustrative and should be confirmed with your own stability studies.
Table 1: Effect of pH on this compound Stability at 37°C
| pH | Buffer System | Half-life (t½) in hours |
| 5.0 | Acetate Buffer | > 48 |
| 7.4 | Phosphate Buffer | ~ 24 |
| 8.5 | Tris Buffer | ~ 8 |
Table 2: Effect of Temperature on this compound Stability in Phosphate Buffer (pH 7.4)
| Temperature | Half-life (t½) in hours |
| 4°C | > 72 |
| 25°C (Room Temp) | ~ 36 |
| 37°C | ~ 24 |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol outlines a method to determine the stability of this compound in a specific aqueous buffer.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Preparation of Test Solutions:
-
Dilute the this compound stock solution to a final concentration of 100 µM in your desired aqueous buffer (e.g., PBS, pH 7.4).
-
Prepare several identical aliquots of this test solution.
-
-
Incubation:
-
Incubate the aliquots at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Protect the solutions from light.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one aliquot from incubation.
-
Immediately analyze the sample by HPLC.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Detection: UV detection at a wavelength determined by a UV scan of this compound (e.g., 254 nm).
-
Quantification: The concentration of this compound at each time point is determined by integrating the peak area of the parent compound.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time.
-
Calculate the half-life (t½) of this compound under the tested conditions.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
References
Technical Support Center: Troubleshooting Compound Precipitation in Media
This technical support center is designed for researchers, scientists, and drug development professionals to address the common issue of compound precipitation, referred to here as "crashing out," during in vitro and cell-based experiments. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify the cause of precipitation and provide solutions to ensure the accuracy and reliability of your experimental results.
Troubleshooting Guide: Compound "Crashing Out"
Issue: A compound, hereafter referred to as PU141, precipitates out of solution upon addition to aqueous buffers or cell culture media.
This guide provides a systematic approach to diagnosing and resolving this common laboratory problem.
| Observation | Potential Cause | Recommended Solution |
| Immediate, heavy precipitation upon adding DMSO stock to media. | Rapid Solvent Shift: The compound is highly soluble in DMSO but poorly soluble in the aqueous environment of the media, causing it to "crash out" when the solvent rapidly changes. | - Use a pre-warmed (37°C) medium. Adding a compound to a cold medium can decrease its solubility. - Employ a stepwise dilution. Instead of adding the concentrated DMSO stock directly to the final volume of media, create an intermediate dilution in a smaller volume of media first. - Add the compound stock slowly while vortexing. This allows for more gradual mixing and can prevent localized high concentrations that lead to precipitation. |
| Precipitation occurs over time during incubation. | Low Kinetic Solubility: The compound may initially appear soluble but is thermodynamically unstable in the aqueous solution and precipitates over time. | - Determine the kinetic solubility. Perform a kinetic solubility assay to find the maximum concentration that remains in solution under your experimental conditions (see Experimental Protocols). - Reduce the final compound concentration. Work at a concentration below the determined kinetic solubility limit. |
| Precipitation is observed only in complete media (containing serum), but not in basal media or buffered solutions. | Interaction with Media Components: Proteins or salts in the serum or media supplements can interact with the compound, reducing its solubility. | - Test solubility in different media components. Assess the compound's solubility in basal media, serum-free media, and complete media to identify the problematic component. - Consider a different formulation. The use of solubilizing excipients may be necessary (see Experimental Protocols). |
| Precipitation is pH-dependent (e.g., occurs in bicarbonate-buffered media at physiological pH). | pH-Dependent Solubility: The ionization state of the compound, and therefore its solubility, is affected by the pH of the solution.[1][2][3] | - Determine the pKa of your compound. This will help predict its charge at different pH values. - Adjust the pH of your buffer or media, if experimentally permissible. - Use a different buffering system. If possible, switch to a buffer that maintains a pH at which your compound is more soluble. |
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A1: The final concentration of DMSO should typically be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity and other off-target effects.[4] It is crucial to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent itself.
Q2: Can I use sonication to redissolve my precipitated compound in the media?
A2: While sonication can sometimes be used to temporarily redissolve a precipitate, it is generally not recommended for cell-based assays. The high energy from sonication can damage or alter the compound and may not result in a stable solution, meaning the compound could precipitate again over time. It is better to address the root cause of the precipitation.
Q3: My compound seems to be degrading in the media, leading to precipitation. How can I address this?
A3: Compound stability can be a factor. If you suspect degradation, you can assess the compound's stability over time in your experimental media using techniques like HPLC. If the compound is unstable, you may need to prepare fresh solutions immediately before each experiment or consider formulation strategies that protect the compound from degradation.
Q4: Are there any alternatives to DMSO for dissolving hydrophobic compounds?
A4: Yes, other organic solvents such as ethanol, dimethylformamide (DMF), and dimethylacetamide (DMA) can be used. However, the choice of solvent depends on the compound's solubility and the tolerance of your experimental system to that solvent. It is essential to test the toxicity of any new solvent on your cells. Additionally, formulation strategies using co-solvents, surfactants, or cyclodextrins can be employed to increase aqueous solubility.[5][6]
Experimental Protocols
Preparation of DMSO Stock Solutions and Serial Dilutions
This protocol describes the standard procedure for preparing a concentrated stock solution of a compound in DMSO and performing serial dilutions.
Materials:
-
This compound (or compound of interest)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Stock Solution Preparation:
-
Determine the desired concentration of your stock solution (e.g., 10 mM).
-
Calculate the mass of the compound needed to achieve this concentration in a specific volume of DMSO.
-
Weigh the compound accurately and add it to a sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex or sonicate at room temperature until the compound is completely dissolved. Visually inspect for any undissolved particulates.
-
-
Serial Dilution in DMSO (for dose-response experiments):
-
Label a series of sterile microcentrifuge tubes for your desired concentrations.
-
To prepare a 2-fold serial dilution, add a volume of your stock solution to the first tube.
-
In the subsequent tubes, add a volume of DMSO equal to half of the total volume in the first tube.
-
Transfer half of the volume from the first tube to the second, mix thoroughly, and repeat this process for the remaining tubes. This will create a series of intermediate stocks with decreasing concentrations, all in 100% DMSO.
-
-
Final Dilution in Media:
-
To achieve a final DMSO concentration of 0.1%, dilute your DMSO stocks 1:1000 in your pre-warmed cell culture medium. For example, add 1 µL of your 10 mM DMSO stock to 999 µL of media to get a final concentration of 10 µM.
-
Kinetic Solubility Assay Protocol
This protocol provides a method to determine the kinetic solubility of a compound in an aqueous buffer, which can help in selecting the appropriate concentration for your experiments.
Materials:
-
Compound stock solution in DMSO (e.g., 10 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plate (e.g., with a 0.45 µm filter)
-
96-well UV-transparent plate
-
Plate shaker
-
UV/Vis plate reader
Procedure:
-
Preparation of Standards: Prepare a standard curve of the compound in a 50:50 mixture of acetonitrile (B52724) and water at known concentrations.
-
Sample Preparation:
-
Add 196 µL of PBS (pH 7.4) to each well of a 96-well plate.
-
Add 4 µL of your 10 mM DMSO stock solution to the first well. This will give a starting concentration of 200 µM with 2% DMSO.
-
Perform a serial dilution by transferring 100 µL from the first well to the next, and so on.
-
-
Incubation: Seal the plate and incubate at room temperature on a plate shaker for 1.5 to 2 hours.[7]
-
Filtration: Transfer the solutions to a 96-well filter plate placed on top of a 96-well UV-transparent plate. Centrifuge to filter the solutions and separate any precipitate.
-
Quantification: Measure the UV absorbance of the filtrate in the UV-transparent plate at the compound's λmax.
-
Data Analysis: Determine the concentration of the compound in each well using the standard curve. The kinetic solubility is the highest concentration at which the measured concentration is equal to the nominal concentration.
Signaling Pathway Diagram
The following diagram illustrates a simplified representation of the mTOR signaling pathway, a crucial regulator of cell growth and proliferation and a common target in drug discovery.
Simplified mTOR signaling pathway.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
Technical Support Center: PU141 Treatment for Optimal Histone Hypoacetylation
This technical support center provides researchers, scientists, and drug development professionals with guidance on using PU141 to achieve optimal histone hypoacetylation. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce histone hypoacetylation?
This compound is a pyridoisothiazolone compound that functions as a histone acetyltransferase (HAT) inhibitor.[1] Specifically, it has been shown to selectively target the HATs p300 and CBP.[1] Histone acetyltransferases are enzymes that add acetyl groups to lysine (B10760008) residues on histone tails, a process known as histone acetylation. This modification typically leads to a more relaxed chromatin structure, allowing for gene transcription.
By inhibiting p300/CBP, this compound prevents the addition of these acetyl groups, leading to a net decrease in histone acetylation, or histone hypoacetylation.[1] This results in a more condensed chromatin state, which is generally associated with transcriptional repression.
Q2: What is a recommended starting point for this compound treatment time and concentration?
Based on published data, a concentration of 25 µM this compound for 3 hours has been shown to induce histone hypoacetylation in SK-N-SH neuroblastoma and HCT116 colon carcinoma cells.[1] This serves as a good starting point for your experiments. However, the optimal concentration and treatment time can vary depending on the cell line and the specific histone marks of interest. It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.
Q3: How can I measure the extent of histone hypoacetylation?
Several methods can be used to quantify changes in histone acetylation levels:
-
Western Blotting: This is the most common method to assess global changes in histone acetylation. It involves extracting histones, separating them by size using gel electrophoresis, and probing with antibodies specific to acetylated histone residues (e.g., anti-acetyl-Histone H3K9, anti-acetyl-Histone H4K8).[1][2] An antibody against a total histone (e.g., Histone H3) should be used as a loading control.[1]
-
Flow Cytometry: This technique can be used for high-throughput analysis of histone acetylation in single cells.[2][3] It requires fixation and permeabilization of cells, followed by staining with fluorescently labeled antibodies against acetylated histones.
-
Chromatin Immunoprecipitation (ChIP): ChIP followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) can be used to determine the acetylation status of histones at specific gene promoters or other genomic regions.[4]
-
Mass Spectrometry: This method can provide a comprehensive and quantitative analysis of various histone modifications, including acetylation at specific lysine residues.[5]
Experimental Protocols
Protocol 1: Time-Course and Dose-Response Treatment with this compound
This protocol outlines how to determine the optimal treatment time and concentration of this compound for inducing histone hypoacetylation in your cell line.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for histone extraction (see Protocol 2)
-
Reagents for Western blotting
Procedure:
-
Cell Seeding: Seed your cells in multi-well plates at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
Dose-Response:
-
Prepare a series of this compound dilutions in complete culture medium. A suggested range is 0 µM (vehicle control), 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.
-
Treat the cells for a fixed time point (e.g., 3 hours).
-
Harvest the cells and proceed with histone extraction and Western blot analysis.
-
-
Time-Course:
-
Using the optimal concentration determined from the dose-response experiment (e.g., 25 µM), treat the cells for various durations. A suggested time course is 0 hr (vehicle control), 1 hr, 3 hr, 6 hr, 12 hr, and 24 hr.
-
Harvest the cells at each time point and proceed with histone extraction and Western blot analysis.
-
-
Analysis: Analyze the Western blot results to determine the concentration and treatment time that result in the desired level of histone hypoacetylation without causing significant cell death.
Protocol 2: Histone Extraction from Cultured Cells
This protocol describes a method for acid extraction of histones from mammalian cells.[1]
Materials:
-
Cell pellet
-
Lysis buffer
-
Sulfuric acid (H₂SO₄)
-
Trichloroacetic acid (TCA)
-
Acetone
-
Distilled water
Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice.
-
Nuclear Pellet Collection: Centrifuge to pellet the nuclei.
-
Acid Extraction: Resuspend the nuclear pellet in sulfuric acid and incubate overnight with gentle agitation.
-
Protein Precipitation: Centrifuge to remove debris and add TCA to the supernatant to precipitate the histones.
-
Washing: Wash the histone pellet with acetone.
-
Solubilization: Air-dry the pellet and dissolve it in distilled water.
-
Quantification: Determine the protein concentration using a suitable assay (e.g., Bradford or BCA assay). The extracted histones are now ready for downstream applications like Western blotting.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No change in histone acetylation after this compound treatment. | 1. Suboptimal treatment time or concentration: The chosen time or concentration may not be sufficient for your cell line. 2. Inactive this compound: The compound may have degraded. 3. Cell line resistance: Your cell line may be resistant to this compound. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions. 2. Use a fresh stock of this compound. Store the stock solution according to the manufacturer's instructions. 3. Consider using a different HAT inhibitor or a combination of inhibitors. |
| High levels of cell death observed. | 1. This compound toxicity: The concentration of this compound may be too high for your cell line. 2. Prolonged treatment: Extended exposure to this compound may be cytotoxic. | 1. Lower the concentration of this compound. 2. Reduce the treatment time. 3. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cell line. |
| Inconsistent results between experiments. | 1. Variations in cell density: The number of cells at the time of treatment can affect the outcome. 2. Inconsistent this compound dosage: Inaccurate dilution of the stock solution. 3. Passage number of cells: High passage numbers can lead to phenotypic and genotypic changes. | 1. Ensure consistent cell seeding density and that cells are in the logarithmic growth phase. 2. Prepare fresh dilutions of this compound for each experiment. 3. Use cells with a low passage number and maintain a consistent passage number between experiments. |
| Difficulty detecting acetylated histones by Western blot. | 1. Poor antibody quality: The primary or secondary antibody may not be specific or sensitive enough. 2. Inefficient histone extraction: The histone extraction protocol may not be optimal for your cell line. 3. Low protein loading: Insufficient amount of histone extract loaded onto the gel. | 1. Use a validated antibody from a reputable supplier. Test different antibody dilutions. 2. Try alternative histone extraction methods. 3. Ensure you are loading a sufficient amount of protein (typically 10-20 µg of histone extract). |
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Measuring Dynamic Changes in Histone Modifications and Nucleosome Density during Activated Transcription in Budding Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Improving the signal-to-noise ratio in PU141 activity assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in PT-141 activity assays. As PT-141 (Bremelanotide) is a potent agonist of the melanocortin-3 and -4 receptors (MC3R and MC4R), which are Gs-coupled receptors, the primary method for determining its activity is through the measurement of intracellular cyclic AMP (cAMP) accumulation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PT-141?
PT-141 is a synthetic peptide analog of alpha-melanocyte-stimulating hormone (α-MSH). It acts as a non-selective agonist at melanocortin receptors, with a high affinity for MC3R and MC4R, which are primarily expressed in the central nervous system.[1][2] The activation of these Gs-protein coupled receptors stimulates adenylyl cyclase, leading to an increase in the intracellular second messenger cAMP.[3][4] This signaling cascade is involved in the regulation of various physiological processes, including sexual arousal and appetite.[3][5]
Q2: Which type of assay is most suitable for measuring PT-141 activity?
The most common and direct method to measure the activity of PT-141 is a cell-based assay that quantifies the accumulation of intracellular cAMP.[3][6] These assays are typically performed in cell lines engineered to express MC3R or MC4R. Common detection methods include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A robust and widely used method for detecting cAMP.
-
Fluorescence Resonance Energy Transfer (FRET): Utilizes fluorescently labeled biosensors that change conformation upon cAMP binding.[7]
-
Luciferase-based Reporter Assays: Employ a luciferase gene under the control of a cAMP-responsive element (CRE). An increase in cAMP leads to the expression of luciferase, which can be quantified by measuring luminescence.[8]
-
Luminescence-based Assays (e.g., cAMP-Glo™): These assays measure the amount of ATP consumed by protein kinase A (PKA), an enzyme activated by cAMP.[9]
Q3: What are the critical first steps for handling and preparing PT-141 for an assay?
Proper handling and preparation of PT-141 are crucial for obtaining reliable and reproducible results.
-
Storage: Lyophilized PT-141 should be stored at -20°C.[1][10] Once reconstituted, the solution should be refrigerated at 2-8°C and used within a few days to a month, depending on the reconstitution buffer. For long-term storage of the reconstituted peptide, it is recommended to store it at -20°C or below and avoid repeated freeze-thaw cycles.[1][11]
-
Reconstitution: It is recommended to reconstitute lyophilized PT-141 in sterile, purified water or a buffer such as PBS.[1][6] For a 10mg vial, adding 2ml of bacteriostatic water is a common practice for research purposes.[12] Allow the vial to come to room temperature before adding the solvent.[12] To avoid foaming, gently swirl or roll the vial to dissolve the peptide; do not shake.[11]
-
Solubility: PT-141 is generally soluble in aqueous solutions.[1] If solubility issues arise, especially at high concentrations, using a small amount of an organic solvent like DMSO or ethanol (B145695) for the initial stock solution may be necessary.[6] However, ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid cellular toxicity and assay interference.[13]
Troubleshooting Guide: Improving Signal-to-Noise Ratio
A low signal-to-noise ratio in a PT-141 activity assay can manifest as a small assay window, high variability between replicates, or an inability to generate a clear dose-response curve. The following guide addresses common causes and provides solutions.
Problem 1: Low or No Signal (Low Agonist Response)
| Potential Cause | Troubleshooting Steps |
| Inactive PT-141 Peptide | - Ensure the peptide has been stored correctly (lyophilized at -20°C).- Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles of the stock solution.[1]- Confirm the peptide's identity and purity via analytical methods like HPLC-MS if in doubt. |
| Peptide Aggregation | - Visually inspect the stock solution for cloudiness or precipitate.- Prepare fresh dilutions from the stock solution just before use.- Consider including additives like a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer to mitigate aggregation, but verify compatibility with your assay system.[14]- Ensure the pH of the assay buffer is not close to the isoelectric point (pI) of PT-141.[15] |
| Sub-optimal Cell Density | - Perform a cell titration experiment to determine the optimal cell number per well that yields the best signal-to-background ratio. Too few cells will produce a weak signal, while too many cells can lead to a high background and a reduced assay window.[4] |
| Insufficient Stimulation Time | - Optimize the incubation time of the cells with PT-141. Perform a time-course experiment to identify the point of maximal cAMP accumulation. |
| Low Receptor Expression | - If using a custom-engineered cell line, verify the expression level of MC3R/MC4R using methods like flow cytometry or western blotting.- The level of receptor expression can significantly impact agonist potency and the magnitude of the response.[16] |
| Degradation of cAMP | - Include a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the assay buffer to prevent the enzymatic degradation of cAMP and enhance its accumulation.[9] |
Problem 2: High Background or High Basal Signal
| Potential Cause | Troubleshooting Steps |
| Constitutive Receptor Activity | - Melanocortin receptors can exhibit basal (ligand-independent) activity.[7] Ensure you have a true negative control (unstimulated cells) to accurately determine the basal signal.- If the basal signal is excessively high, it may indicate issues with the cell line. |
| Assay Buffer Components | - Some components in the cell culture medium or assay buffer (e.g., serum) can stimulate the cells. Ensure cells are properly washed and incubated in a serum-free assay buffer before stimulation. |
| Cell Stress | - Over-confluent or unhealthy cells can lead to a high background signal. Ensure cells are healthy and seeded at the optimal density.- Minimize handling steps and be gentle during cell plating and washing. |
| Assay Reagent Issues | - Prepare fresh assay reagents and buffers.- Ensure that the detection reagents themselves are not contributing to the background signal. Run a control with no cells to check for reagent-related background. |
Quantitative Data Summary
The following table summarizes typical quantitative data that can be expected from a well-optimized PT-141 cAMP assay. Values can vary depending on the cell line, receptor expression level, and specific assay technology used.
| Parameter | Typical Value Range | Notes |
| PT-141 EC50 | 0.1 - 10 nM | The half-maximal effective concentration; a measure of potency. |
| Signal-to-Background (S/B) Ratio | > 5 | The ratio of the signal from maximally stimulated cells to the signal from unstimulated cells. |
| Z'-factor | > 0.5 | A statistical parameter that indicates the quality and robustness of an assay. A Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening. |
Data compiled from general knowledge of melanocortin receptor assays and published literature on similar compounds.
Experimental Protocols
General Protocol for a Cell-Based cAMP Assay for PT-141
This protocol provides a generalized workflow for measuring PT-141-induced cAMP accumulation in a 384-well plate format using a commercially available HTRF or luminescence-based cAMP assay kit.
Materials:
-
HEK293 cells stably expressing human MC4R
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Assay buffer (e.g., HBSS with 20mM HEPES)
-
PDE inhibitor (e.g., IBMX)
-
PT-141 stock solution
-
cAMP assay kit (e.g., HTRF or cAMP-Glo™)
-
White, opaque 384-well assay plates
-
Plate reader capable of detecting the assay signal (e.g., HTRF or luminescence)
Procedure:
-
Cell Plating:
-
Culture MC4R-expressing HEK293 cells to ~80-90% confluency.
-
Harvest the cells and resuspend them in fresh culture medium.
-
Determine the optimal cell density through a titration experiment. As a starting point, seed 5,000-10,000 cells per well in a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation:
-
Prepare a serial dilution of PT-141 in the assay buffer containing a PDE inhibitor. A typical concentration range would be from 1 pM to 1 µM.
-
Include a "no agonist" control (buffer with PDE inhibitor only) for determining the basal cAMP level.
-
Include a positive control, such as a known agonist or forskolin (B1673556) (a direct activator of adenylyl cyclase), to determine the maximal cAMP response.
-
-
Cell Stimulation:
-
Gently remove the culture medium from the cell plate.
-
Wash the cells once with PBS.
-
Add the prepared PT-141 dilutions and controls to the respective wells.
-
Incubate the plate at room temperature or 37°C for the optimized stimulation time (typically 15-60 minutes).
-
-
cAMP Detection:
-
Following the stimulation period, lyse the cells and detect the accumulated cAMP according to the manufacturer's protocol for your chosen assay kit. This typically involves adding a lysis buffer followed by the detection reagents.
-
Incubate the plate for the time specified in the kit protocol (usually around 60 minutes at room temperature).
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader.
-
Calculate the signal-to-background ratio.
-
Plot the dose-response curve by fitting the data to a four-parameter logistic equation to determine the EC50 value of PT-141.
-
Visualizations
PT-141 Signaling Pathway
References
- 1. prospecbio.com [prospecbio.com]
- 2. PT-141: a melanocortin agonist for the treatment of sexual dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Signaling Profiles of MC4R Mutations with Three Different Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Melanocortin Pathways: Suppressed and Stimulated Melanocortin-4 Receptor (MC4R) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. The constitutive activity of melanocortin-4 receptors in cAMP pathway is allosterically modulated by zinc and copper ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. polarispeptides.com [polarispeptides.com]
- 11. peptidedosages.com [peptidedosages.com]
- 12. uk-peptides.com [uk-peptides.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Histone Acetyltransferase Inhibitors PU141 and PU139
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two pyridoisothiazolone-based histone acetyltransferase (HAT) inhibitors, PU141 and PU139. The information presented herein is compiled from publicly available experimental data to assist researchers in making informed decisions for their drug development and biomedical research endeavors.
Introduction
Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By catalyzing the transfer of an acetyl group to lysine (B10760008) residues on histone and non-histone proteins, HATs influence chromatin structure and protein function. Dysregulation of HAT activity is implicated in various diseases, including cancer, making them attractive therapeutic targets. This compound and PU139 are two small molecule inhibitors of HATs that have demonstrated potential as anti-cancer agents. This guide offers a side-by-side comparison of their biochemical activity, cellular efficacy, and in-vivo performance.
Biochemical Efficacy: A Tale of Selectivity
The primary difference between this compound and PU139 lies in their selectivity towards different HAT enzymes. PU139 acts as a pan-HAT inhibitor, demonstrating activity against multiple HAT family members, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1][2] In contrast, this compound exhibits a more targeted profile, with selectivity for the closely related CBP and p300 enzymes.[1]
| Compound | Target HAT | IC50 (µM) |
| PU139 | Gcn5 | 8.39[2] |
| PCAF | 9.74[2] | |
| CBP | 2.49[2] | |
| p300 | 5.35[2] | |
| This compound | CBP | Not Reported |
| p300 | Not Reported | |
| Table 1: Biochemical inhibitory activity of PU139 against various histone acetyltransferases. |
In-Silico Binding Affinity to p300
Computational modeling studies provide further insight into the interaction of these inhibitors with their targets. An in-silico analysis of the binding of this compound and PU139 to the p300 HAT domain revealed that both molecules are stable in the active site.[3] Notably, the calculated binding free energy for this compound was higher than that of PU139, suggesting a stronger binding affinity for p300.[3]
| Compound | Calculated Binding Free Energy (kcal/mol) with p300 |
| This compound | -20.62[3] |
| PU139 | -17.67[3] |
| Table 2: In-silico binding free energy of this compound and PU139 with the p300 HAT enzyme. |
Cellular Efficacy: Inhibition of Cancer Cell Growth
Both this compound and PU139 have been shown to inhibit the growth of various cancer cell lines. The anti-proliferative effects are quantified by the GI50 value, the concentration of the compound that causes 50% inhibition of cell growth.
| Compound | Cell Line | Cancer Type | GI50 (µM) |
| This compound | SK-N-SH | Neuroblastoma | 0.48[4] |
| PU139 | A431 | Skin Carcinoma | <60[2] |
| A549 | Lung Carcinoma | <60[2] | |
| A2780 | Ovarian Carcinoma | <60[2] | |
| HepG2 | Hepatocellular Carcinoma | <60[2] | |
| SW480 | Colon Adenocarcinoma | <60[2] | |
| U-87 MG | Glioblastoma | <60[2] | |
| HCT116 | Colon Carcinoma | <60[2] | |
| SK-N-SH | Neuroblastoma | <60[2] | |
| MCF7 | Breast Adenocarcinoma | <60[2] | |
| Table 3: In-vitro growth inhibitory activity of this compound and PU139 in various cancer cell lines. |
In-Vivo Efficacy: Neuroblastoma Xenograft Model
The anti-tumor activity of this compound and PU139 has been evaluated in a neuroblastoma xenograft mouse model. Both compounds were shown to block the growth of SK-N-SH neuroblastoma xenografts in NMRI mice.[1][5] Furthermore, PU139 demonstrated a synergistic effect when used in combination with the chemotherapeutic drug doxorubicin.[1]
| Parameter | Description |
| Animal Model | NMRI mice with subcutaneously implanted SK-N-SH neuroblastoma fragments[5] |
| Treatment Groups | Control, PU139, this compound[5] |
| Administration | Intraperitoneal (i.p.) injection, once per week[5] |
| Vehicle | 10% Tween-80 in saline[5] |
| Tumor Measurement | Tumor size measured twice per week; volume calculated as (length × width²)/2[5] |
| Outcome | Both PU139 and this compound significantly inhibited tumor growth compared to the control group.[1][5] PU139 showed synergy with doxorubicin.[1] |
| Table 4: Summary of in-vivo efficacy of this compound and PU139 in a neuroblastoma xenograft model. |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Inhibition of Histone Acetylation by this compound and PU139.
Caption: Workflow for the In-Vivo Neuroblastoma Xenograft Study.
Experimental Protocols
In-Vitro Histone Acetylation Assay (Brief Overview)
This assay is designed to measure the ability of compounds to inhibit the enzymatic activity of HATs.
-
Reaction Setup: Recombinant HAT enzyme (e.g., p300, CBP, Gcn5, or PCAF) is incubated with a histone peptide substrate and acetyl-coenzyme A (acetyl-CoA) in a suitable buffer.
-
Inhibitor Addition: Test compounds (this compound or PU139) are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature.
-
Detection: The level of histone acetylation is quantified. This can be achieved through various methods, such as radioactive assays using [3H]-acetyl-CoA, antibody-based detection of acetylated histones (e.g., ELISA or Western blot), or fluorescence-based assays that measure the production of coenzyme A.
-
Data Analysis: The concentration of the inhibitor that results in 50% inhibition of HAT activity (IC50) is calculated.
Sulforhodamine B (SRB) Cell Proliferation Assay
This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Adherent cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (this compound or PU139) and incubated for a specified period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed to the plate using trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., 10 mM Tris base).
-
Absorbance Measurement: The absorbance of the solubilized dye is measured using a microplate reader at a wavelength of approximately 510 nm. The absorbance is proportional to the cellular protein mass.
-
GI50 Calculation: The concentration of the compound that inhibits cell growth by 50% (GI50) is determined from the dose-response curve.
In-Vivo Neuroblastoma Xenograft Model
This protocol outlines the key steps for evaluating the anti-tumor efficacy of this compound and PU139 in a mouse model.
-
Cell Preparation and Implantation: Human neuroblastoma SK-N-SH cells are cultured and then subcutaneously implanted into the flank of immunodeficient mice (e.g., NMRI nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomly assigned to different treatment groups: vehicle control, this compound, and PU139.
-
Drug Administration: The compounds are administered to the mice, typically via intraperitoneal injection, at a predetermined dose and schedule (e.g., once per week).
-
Tumor Measurement: Tumor dimensions (length and width) are measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width²)/2.
-
Monitoring: The general health and body weight of the mice are monitored throughout the experiment.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a specified size. The tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Conclusion
This compound and PU139 are both promising histone acetyltransferase inhibitors with demonstrated anti-cancer properties. The key distinction between them is their selectivity, with PU139 acting as a pan-HAT inhibitor and this compound selectively targeting CBP and p300. In-silico data suggests a higher binding affinity of this compound to p300. While both compounds inhibit neuroblastoma cell growth in vitro and in vivo, the broader inhibitory profile of PU139 may offer advantages in certain contexts, as evidenced by its synergistic effects with doxorubicin. The choice between these two inhibitors will likely depend on the specific research question and the desired therapeutic strategy, whether it be broad-spectrum HAT inhibition or a more targeted approach. Further studies, particularly those determining the specific IC50 values of this compound, would be beneficial for a more direct comparison of their enzymatic potency.
References
- 1. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Investigation of intermolecular interactions and binding mechanism of PU139 and this compound molecules with p300 HAT enzyme via molecular docking, molecular dynamics simulations and binding free energy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PU-141 | p300/CBP inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
PU141 vs. C646: A Comparative Guide to in vitro p300 Inhibition
For Researchers, Scientists, and Drug Development Professionals
The histone acetyltransferase p300 (also known as KAT3B) is a critical transcriptional co-activator involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis. Its dysregulation is implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention. Among the small molecule inhibitors developed to target p300, PU141 and C646 are two prominent compounds utilized in preclinical research. This guide provides an objective, data-driven comparison of this compound and C646 for in vitro p300 inhibition, summarizing their performance, mechanisms of action, and experimental considerations.
Quantitative Performance Comparison
Direct comparison of the in vitro potency of this compound and C646 is challenging due to the lack of studies reporting head-to-head IC50 values under identical assay conditions. The following table summarizes the available quantitative data for each inhibitor from various sources.
| Parameter | This compound | C646 | Reference |
| Target | CBP/p300 | p300/CBP | [1][2] |
| Mechanism of Action | Histone Acetyltransferase (HAT) Inhibitor | Competitive HAT inhibitor (with Acetyl-CoA); Induces degradation of Exportin-1 (XPO1), which in turn modulates p300 chromatin occupancy. | [1][3][4][2] |
| Inhibitory Constant (Ki) | Not Reported | 400 nM | [2] |
| In Vitro Inhibition | Not Reported | 86% inhibition of p300 at 10 µM | [2] |
| Cellular Potency (GI50) | 0.48 µM (SK-N-SH neuroblastoma cells) | Not directly reported in a comparable assay | [5] |
Mechanism of Action and Specificity
This compound is a pyridoisothiazolone derivative that functions as a histone acetyltransferase inhibitor selective for p300 and its paralog, CBP.[1] It has been shown to induce histone hypoacetylation in cellular contexts, leading to the inhibition of cancer cell growth.[1] An in-silico study suggests that this compound exhibits a high binding affinity for the p300 active site.[6]
C646 was initially characterized as a selective and competitive inhibitor of p300, acting by competing with the acetyl-CoA substrate.[2] However, recent groundbreaking research has revealed a more complex mechanism of action. C646 is now understood to act as a molecular glue, inducing the degradation of the nuclear export protein Exportin-1 (XPO1).[3][4] This degradation of XPO1, in turn, diminishes the chromatin occupancy of p300, leading to the observed downstream effects on histone acetylation and gene expression.[3][4] This finding suggests that the cellular effects of C646 may not be solely due to direct catalytic inhibition of p300. Furthermore, some studies have indicated that C646 can covalently modify other cellular proteins, which may contribute to off-target effects.[7]
Experimental Protocols
General In Vitro Histone Acetyltransferase (HAT) Assay Protocol
This is a generalized protocol based on common methods for measuring in vitro HAT activity and inhibition. Specific details may vary based on the assay format (e.g., radioactive, colorimetric, chemiluminescent).
1. Reagents and Materials:
-
Recombinant human p300 enzyme
-
Histone substrate (e.g., core histones, H3 or H4 peptide)
-
Acetyl-CoA (unlabeled and, if applicable, radiolabeled, e.g., [3H]- or [14C]-Acetyl-CoA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Inhibitors (this compound, C646) dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution (e.g., for radioactive assays, Laemmli buffer; for enzymatic assays, a specific stop reagent)
-
Detection reagents (e.g., scintillation fluid, colorimetric or chemiluminescent substrate)
-
Microplate (e.g., 96-well)
-
Plate reader (scintillation counter, spectrophotometer, or luminometer)
2. Assay Procedure:
-
Prepare serial dilutions of the inhibitors (this compound and C646) in assay buffer. Include a vehicle control (e.g., DMSO).
-
In a microplate, add the assay buffer, recombinant p300 enzyme, and the histone substrate.
-
Add the diluted inhibitors or vehicle control to the appropriate wells.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at the desired temperature (e.g., 30°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding Acetyl-CoA.
-
Incubate for a specific time (e.g., 30-60 minutes) at the reaction temperature. Ensure the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Detect the signal according to the assay format:
-
Radioactive: Transfer the reaction mixture to a filter membrane (e.g., P81 phosphocellulose paper), wash to remove unincorporated [3H]- or [14C]-Acetyl-CoA, and measure the incorporated radioactivity using a scintillation counter.
-
Colorimetric/Chemiluminescent: Add the detection reagents according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Summary and Conclusion
Both this compound and C646 are valuable tools for studying the function of p300 in vitro.
-
This compound appears to be a more straightforward histone acetyltransferase inhibitor of p300/CBP, with demonstrated cellular activity in inhibiting cancer cell proliferation.[1][5] Its mechanism is presumed to be direct inhibition of the enzyme's catalytic activity.
-
C646 , while also inhibiting p300's catalytic activity, possesses a more complex and recently elucidated mechanism of action involving the degradation of XPO1.[3][4] This dual mechanism could have broader cellular consequences than direct enzymatic inhibition alone. Researchers should be aware of its potential for off-target covalent modifications and that its cellular effects may be linked to XPO1 degradation.
Key Considerations for Researchers:
-
When selecting an inhibitor, consider the desired mechanism of action. If the goal is to specifically inhibit the catalytic activity of p300, this compound may be a more direct tool. If the broader downstream cellular effects are of interest, C646 provides a different and more complex mode of perturbation.
-
The newly discovered role of C646 in XPO1 degradation necessitates careful interpretation of experimental results.[3][4] It is advisable to include control experiments to distinguish between effects stemming from direct p300 inhibition versus those arising from XPO1 degradation.
-
Given the lack of direct comparative potency data, it is recommended that researchers empirically determine the optimal concentration of each inhibitor for their specific in vitro system.
This guide provides a snapshot of the current understanding of this compound and C646. As research in this area is ongoing, the characterization of these and other p300 inhibitors will undoubtedly continue to evolve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. a-z.lu [a-z.lu]
- 4. C646 degrades Exportin-1 to modulate p300 chromatin occupancy and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the Acetyltransferase p300 on Tumour Regulation from the Novel Perspective of Posttranslational Protein Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of intermolecular interactions and binding mechanism of PU139 and this compound molecules with p300 HAT enzyme via molecular docking, molecular dynamics simulations and binding free energy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterizing the Covalent Targets of a Small Molecule Inhibitor of the Lysine Acetyltransferase P300 - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of PU141 and A-485 HAT Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two prominent histone acetyltransferase (HAT) inhibitors targeting the p300/CREB-binding protein (CBP) family: PU141 and A-485. This document summarizes their biochemical properties, mechanisms of action, and cellular effects, supported by experimental data to facilitate informed decisions in research and development.
Introduction to p300/CBP Inhibition
The paralogous histone acetyltransferases p300 and CBP are critical transcriptional co-activators involved in a myriad of cellular processes, including cell growth, differentiation, and DNA damage repair. Their dysregulation is implicated in various diseases, notably cancer, making them attractive therapeutic targets. Small molecule inhibitors of the p300/CBP HAT domain represent a promising avenue for therapeutic intervention. This guide focuses on a head-to-head comparison of two such inhibitors, this compound and A-485.
Biochemical and Cellular Activity
A-485 has been extensively characterized as a potent and highly selective inhibitor of p300/CBP. In contrast, while this compound is described as a selective p300/CBP inhibitor, specific enzymatic inhibitory concentrations (IC50) are not as readily available in the public domain, limiting a direct quantitative comparison of enzymatic potency.
Table 1: Biochemical and Cellular Potency of this compound and A-485
| Parameter | This compound | A-485 |
| Target | p300/CBP | p300/CBP |
| IC50 (p300) | Not specified in reviewed literature. | 9.8 nM |
| IC50 (CBP) | Not specified in reviewed literature. | 2.6 nM |
| Cellular Growth Inhibition (GI50) | 0.48 µM (SK-N-SH neuroblastoma cells) | Potent against various cancer cell lines (e.g., hematological malignancies, prostate cancer) |
| Cellular H3K27 Acetylation Inhibition (EC50) | Induces histone hypoacetylation | 73 nM (PC-3 cells) |
Mechanism of Action
A-485 is a well-documented acetyl-CoA competitive inhibitor of the p300/CBP catalytic domain. Its binding to the acetyl-CoA pocket prevents the transfer of acetyl groups to histone and non-histone substrates.
This compound , a pyridoisothiazolone-based compound, is also known to inhibit the catalytic HAT activity of p300 and CBP, leading to histone hypoacetylation in cells. While the precise competitive or non-competitive nature with respect to acetyl-CoA or the histone substrate is not explicitly detailed in the reviewed literature, its ability to reduce histone acetylation confirms its on-target activity.
Selectivity Profile
The selectivity of a chemical probe is paramount for its utility in research and as a potential therapeutic. A-485 has demonstrated high selectivity for p300/CBP over other HATs and a wide range of other protein targets.
Table 2: Selectivity Profile of A-485
| Target Family | Specific Targets | Activity/Inhibition |
| HATs | PCAF, GCN5L2, HAT1, MYST3, MYST4, TIP60 | No inhibition at 10 µM |
| Bromodomains | BET family | Selective over BET bromodomains |
| Other Kinases & Non-epigenetic targets | >150 non-epigenetic targets | Selective over >150 targets |
For This compound , it is described as being selective for p300 and CBP. A related compound from the same chemical class, PU139, is a pan-HAT inhibitor, with reported IC50 values against Gcn5 (8.39 µM), PCAF (9.74 µM), CBP (2.49 µM), and p300 (5.35 µM). This suggests that the pyridoisothiazolone scaffold can be modified to achieve selectivity for p300/CBP, as is the case for this compound. However, a detailed selectivity panel with IC50 values for this compound against other HATs is not available in the reviewed literature.
In Vivo Activity
Both this compound and A-485 have demonstrated anti-tumor activity in preclinical models.
-
This compound : Administered intraperitoneally at 25 mg/kg, this compound led to a significant reduction in tumor volume in a neuroblastoma xenograft model.
-
A-485 : Has been shown to inhibit tumor growth in a castration-resistant prostate cancer xenograft model.
Experimental Protocols
In Vitro HAT Inhibition Assay (A-485)
A common method to determine the enzymatic potency of HAT inhibitors is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Principle: This assay measures the acetylation of a biotinylated histone peptide by the p300 or CBP enzyme. A europium-labeled anti-histone antibody (donor) and a streptavidin-conjugated acceptor fluorophore are used. When the histone peptide is acetylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.
Protocol Outline:
-
Reagents: Recombinant p300 or CBP HAT domain, biotinylated histone H3 or H4 peptide substrate, acetyl-CoA, test inhibitor (A-485), europium-labeled anti-acetylated lysine (B10760008) antibody, streptavidin-APC or other suitable acceptor.
-
Procedure:
-
The HAT enzyme is incubated with varying concentrations of the inhibitor in an appropriate assay buffer.
-
The reaction is initiated by the addition of the histone peptide substrate and acetyl-CoA.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The detection reagents (antibody and streptavidin-acceptor) are added to stop the reaction and initiate FRET development.
-
After an incubation period, the TR-FRET signal is read on a compatible plate reader.
-
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce the enzymatic activity by 50%, is calculated from the dose-response curve.
Cellular Histone Acetylation Assay (Western Blot)
This method is used to confirm the on-target effect of HAT inhibitors within a cellular context.
Principle: Cells are treated with the HAT inhibitor, and the global levels of specific histone acetylation marks are assessed by Western blotting using modification-specific antibodies.
Protocol Outline:
-
Cell Culture and Treatment:
-
Plate cells (e.g., PC-3, HCT116, SK-N-SH) at an appropriate density.
-
Treat cells with various concentrations of the HAT inhibitor (e.g., this compound or A-485) for a specific duration (e.g., 3-24 hours). A vehicle control (e.g., DMSO) should be included.
-
To enhance the detection of hypoacetylation, cells can be co-treated with a histone deacetylase (HDAC) inhibitor (e.g., SAHA) to increase basal acetylation levels.
-
-
Histone Extraction:
-
Harvest the cells and isolate the nuclei.
-
Perform an acid extraction of histones from the nuclear pellet using sulfuric acid.
-
Precipitate the histones with trichloroacetic acid.
-
-
Western Blotting:
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3K27, anti-acetyl-H3K18) and a loading control (e.g., anti-total Histone H3).
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Densitometry is used to quantify the band intensities, and the levels of acetylated histones are normalized to the total histone levels.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of p300/CBP inhibitors and a typical experimental workflow for their characterization.
Caption: Mechanism of p300/CBP HAT Inhibition.
Assessing the Selectivity Profile of PU141 Against Other Histone Acetyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the histone acetyltransferase (HAT) inhibitor PU141, focusing on its selectivity profile against other HATs. The information is compiled from publicly available research data to assist researchers and professionals in drug development in evaluating this compound for their specific applications.
Executive Summary
This compound is a pyridoisothiazolone-based compound identified as a selective inhibitor of the histone acetyltransferases p300 and CREB-binding protein (CBP). In contrast to its structural analog, PU139, which exhibits a broader inhibition profile across multiple HAT families, this compound demonstrates preferential activity towards the p300/CBP family. This selectivity makes this compound a valuable tool for studying the specific roles of p300 and CBP in cellular processes and a potential starting point for the development of targeted therapeutics.
Comparative Selectivity of this compound
Table 1: Qualitative Selectivity Profile of this compound and Comparators
| Compound | Target HATs | Selectivity Profile |
| This compound | p300, CBP | Selective for the p300/CBP family.[1] |
| PU139 | Gcn5, PCAF, p300, CBP | Pan-HAT inhibitor targeting both GNAT and p300/CBP families.[1] |
Experimental Protocols
The determination of a HAT inhibitor's selectivity profile relies on robust and reproducible experimental protocols. Below are generalized methodologies for key experiments cited in the assessment of compounds like this compound.
In Vitro HAT Inhibition Assay (IC50 Determination)
This assay is fundamental to quantifying the potency of an inhibitor against a specific HAT enzyme. A common method is a fluorescence-based assay.
Principle: The assay measures the activity of a HAT enzyme by detecting the production of Coenzyme A (CoA) during the transfer of an acetyl group from acetyl-CoA to a histone peptide substrate. An inhibitor will reduce the rate of this reaction.
Materials:
-
Recombinant HAT enzyme (e.g., p300, CBP, PCAF, Gcn5)
-
Histone peptide substrate (e.g., H3 or H4 peptide)
-
Acetyl-CoA
-
HAT assay buffer
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Fluorescent probe that reacts with free thiol groups on CoA
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, add the HAT assay buffer, the specific recombinant HAT enzyme, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding the histone peptide substrate and acetyl-CoA.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific period.
-
Stop the reaction.
-
Add the fluorescent probe that reacts with the CoA produced.
-
Measure the fluorescence intensity using a microplate reader.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Histone Acetylation Assay
This assay assesses the ability of an inhibitor to affect histone acetylation levels within a cellular context.
Principle: Cells are treated with the HAT inhibitor, and the levels of specific acetylated histone marks are measured, typically by Western blotting.
Materials:
-
Cell line of interest (e.g., SK-N-SH neuroblastoma cells)
-
Cell culture medium and reagents
-
Test inhibitor (e.g., this compound)
-
Histone deacetylase (HDAC) inhibitor (optional, to increase basal acetylation levels)
-
Lysis buffer
-
Antibodies specific to acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H4K8)
-
Antibodies to total histones (for loading control)
-
Western blotting reagents and equipment
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of the test inhibitor for a specified time. Co-treatment with an HDAC inhibitor can be performed to enhance the detection of hypoacetylation.[1]
-
Harvest the cells and extract histones.
-
Separate the histone proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the acetylated histone marks of interest.
-
Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands.
-
Quantify the band intensities and normalize to a loading control (e.g., total histone H3). A reduction in the signal for acetylated histones in treated cells compared to control cells indicates inhibitor activity.[1]
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Simplified signaling pathway of p300/CBP-mediated histone acetylation and its inhibition by this compound.
References
Comparative Analysis of PU141 Cross-Reactivity with Epigenetic Modifying Enzymes
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
PU141 is a potent small molecule inhibitor primarily targeting the histone acetyltransferases (HATs) p300 and its paralog, CREB-binding protein (CBP). These enzymes play a critical role in chromatin remodeling and gene transcription by acetylating lysine (B10760008) residues on histone tails and other proteins. The therapeutic potential of targeting p300/CBP in various diseases, including cancer, has led to the development of specific inhibitors like this compound. However, a thorough understanding of an inhibitor's selectivity is paramount for its development as a research tool or therapeutic agent. This guide provides a comparative analysis of the cross-reactivity of this compound with other epigenetic modifying enzymes, supported by available experimental data and detailed methodologies.
Cross-Reactivity Profile of this compound and Analogs
While specific cross-reactivity data for this compound against a broad panel of epigenetic enzymes is limited in publicly available literature, data for the structurally related pyridoisothiazolone derivative, PU139, offers valuable insights into the likely selectivity profile of this compound.
Histone Acetyltransferases (HATs)
Studies on PU139, a close analog of this compound, have demonstrated its activity against a panel of HATs. The inhibitory concentrations (IC50) for PU139 are summarized in the table below. Given the structural similarity, it is anticipated that this compound would exhibit a comparable inhibitory profile.
| Enzyme Family | Enzyme | PU139 IC50 (µM) |
| GNAT | Gcn5 | 8.39[1] |
| GNAT | PCAF | 9.74[1] |
| p300/CBP | CBP | 2.49[1] |
| p300/CBP | p300 | 5.35[1] |
Data presented is for PU139, a close structural analog of this compound.
This data suggests that while this compound is most potent against the p300/CBP family, it also exhibits inhibitory activity against members of the GNAT (Gcn5/PCAF) family of HATs, albeit at higher concentrations.
Other Epigenetic Modifying Enzymes
Currently, there is no publicly available data on the cross-reactivity of this compound against other major classes of epigenetic modifying enzymes, such as:
-
Histone Methyltransferases (HMTs)
-
Histone Demethylases (HDMs)
-
Histone Deacetylases (HDACs)
-
DNA Methyltransferases (DNMTs)
The absence of such data highlights a critical gap in the comprehensive profiling of this compound and underscores the need for further investigation to fully characterize its selectivity.
Experimental Protocols
The following section details a general methodology for an in vitro Histone Acetyltransferase (HAT) assay, which can be adapted to assess the inhibitory activity of compounds like this compound against a panel of HAT enzymes.
In Vitro Histone Acetyltransferase (HAT) Inhibition Assay
This assay measures the transfer of a radiolabeled acetyl group from acetyl-coenzyme A (acetyl-CoA) to a histone substrate.
Materials:
-
Recombinant HAT enzymes (e.g., p300, CBP, Gcn5, PCAF)
-
Histone H3 or H4 peptide substrate
-
[³H]-acetyl-CoA
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
This compound or other test compounds dissolved in DMSO
-
Scintillation fluid
-
Filter paper (e.g., P81 phosphocellulose paper)
-
Wash Buffer (e.g., 50 mM sodium bicarbonate, pH 9.0)
-
Microplate reader (scintillation counter)
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, recombinant HAT enzyme, and histone peptide substrate.
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control, DMSO) to the wells.
-
Initiation of Reaction: Start the reaction by adding [³H]-acetyl-CoA to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Spot a portion of the reaction mixture from each well onto a P81 phosphocellulose filter paper to terminate the reaction.
-
Washing: Wash the filter paper multiple times with the wash buffer to remove unincorporated [³H]-acetyl-CoA.
-
Detection: Place the dried filter paper into scintillation vials with scintillation fluid.
-
Data Analysis: Measure the amount of incorporated radioactivity using a scintillation counter. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
To visualize the role of p300/CBP in histone acetylation and the workflow for assessing inhibitor activity, the following diagrams are provided.
Caption: p300/CBP signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vitro HAT inhibition assay.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of p300/CBP. Based on data from its close analog, PU139, it is likely that this compound exhibits a degree of cross-reactivity with other histone acetyltransferases, particularly Gcn5 and PCAF, at concentrations higher than those required for p300/CBP inhibition. The lack of comprehensive selectivity profiling against a broader range of epigenetic modifying enzymes represents a significant knowledge gap. Researchers utilizing this compound should exercise caution and consider potential off-target effects, especially when using high concentrations. Further detailed cross-reactivity studies are essential to fully characterize the selectivity of this compound and solidify its role as a specific inhibitor for in vitro and in vivo applications.
References
A Researcher's Guide to Control Experiments for PU-H71 Cellular Assays
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Ensuring Rigorous Evaluation of the Hsp90 Inhibitor PU-H71.
This guide provides a comprehensive overview of essential control experiments for cellular assays involving PU-H71, a potent and specific inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] As Hsp90 is a critical molecular chaperone for the stability and function of numerous oncoproteins, its inhibition is a key strategy in cancer therapy.[3] Robust and well-controlled experiments are paramount to accurately interpret the cellular effects of PU-H71 and to validate its mechanism of action. This guide outlines detailed protocols for key assays, presents comparative data, and visualizes the underlying molecular pathways and experimental workflows.
Mechanism of Action: Hsp90 Inhibition by PU-H71
PU-H71 binds to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its chaperone activity.[3][4] This leads to the misfolding and subsequent proteasomal degradation of Hsp90's "client" proteins.[3][5] Many of these client proteins are crucial for tumor cell proliferation and survival, including components of the PI3K/Akt and MAPK/ERK signaling pathways.[4][6]
Figure 1. Mechanism of Hsp90 Inhibition by PU-H71.
Key Cellular Assays and Controls
To rigorously evaluate the cellular effects of PU-H71, a panel of assays should be employed, each with appropriate positive and negative controls.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic or cytostatic effects of PU-H71.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-468, a triple-negative breast cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]
-
Treatment: Treat cells with a serial dilution of PU-H71 (e.g., 1 nM to 10 µM), a positive control Hsp90 inhibitor (e.g., 17-AAG), and a vehicle control (e.g., DMSO).[7][8]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[7][8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours.[7]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix to dissolve the formazan (B1609692) crystals.[7]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
Data Presentation: Comparative IC50 Values
| Compound | Cell Line | IC50 (nM) | Reference |
| PU-H71 | MDA-MB-468 | ~100-200 | [8] |
| PU-H71 | Glioma Cells | 100-1500 | [2] |
| 17-AAG (Positive Control) | HCT-116 | ~50-100 | [9] |
| BIIB021 (Positive Control) | BL Cell Lines | ~50-150 | [10] |
| Vehicle (Negative Control) | Various | No effect | [8][10] |
Western Blot Analysis for Hsp90 Client Protein Degradation
A hallmark of Hsp90 inhibition is the degradation of its client proteins. Western blotting is the gold standard for monitoring this effect.[5]
Experimental Protocol: Western Blot
-
Cell Treatment and Lysis: Seed cells in 6-well plates, treat with PU-H71 (e.g., 0.5x, 1x, 5x IC50), a positive control, and a vehicle control for 24 hours. Lyse the cells in RIPA buffer.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.[11][12]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Hsp90 client proteins (e.g., Akt, Her2, c-Raf), a marker of the heat shock response (Hsp70), and a loading control (e.g., GAPDH or β-actin).[9][11][12] Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[12]
-
Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.[12]
Data Presentation: Relative Protein Levels
| Treatment | Akt | Her2 | c-Raf | Hsp70 |
| Vehicle Control | 100% | 100% | 100% | Baseline |
| PU-H71 (1x IC50) | Decreased | Decreased | Decreased | Increased |
| 17-AAG (Positive Control) | Decreased | Decreased | Decreased | Increased |
Expected outcomes are indicated as "Decreased" or "Increased" relative to the vehicle control.
Figure 2. Experimental Workflow for Western Blot Analysis.
Apoptosis Assays
To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are essential.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with PU-H71, a positive control for apoptosis induction (e.g., staurosporine), and a vehicle control.[13]
-
Reagent Addition: After the desired incubation period (e.g., 24-48 hours), add an equal volume of Caspase-Glo® 3/7 Reagent to each well.[13]
-
Incubation: Incubate at room temperature for 30 minutes to 1 hour.[13]
-
Measurement: Measure luminescence using a plate-reading luminometer.[13]
Data Presentation: Relative Luminescence Units (RLU)
| Treatment | Caspase-3/7 Activity (RLU) |
| Vehicle Control | Baseline |
| PU-H71 | Increased |
| Staurosporine (Positive Control) | Markedly Increased |
Expected outcomes are indicated as "Increased" or "Markedly Increased" relative to the vehicle control.
Signaling Pathway Analysis
PU-H71-mediated Hsp90 inhibition disrupts multiple oncogenic signaling pathways. Visualizing these pathways aids in understanding the compound's broader cellular impact.[6]
Figure 3. Impact of PU-H71 on Key Oncogenic Signaling Pathways.
By implementing these control experiments and following the detailed protocols, researchers can generate high-quality, reproducible data to accurately characterize the cellular effects of PU-H71, thereby contributing to the robust development of novel cancer therapeutics.
References
- 1. PU-H71, a novel Hsp90 inhibitor, as a potential cancer-specific sensitizer to carbon-ion beam therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 4. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
Orthogonal Assays to Confirm the Mechanism of Action of PU141: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of orthogonal assays to confirm the mechanism of action of PU141, a known inhibitor of the p300/CREB-binding protein (CBP) histone acetyltransferases (HATs). By employing a multi-faceted approach that combines biophysical, biochemical, and cellular assays, researchers can build a robust body of evidence to validate the direct engagement of this compound with its target and elucidate its downstream cellular consequences.
Executive Summary
Data Presentation: A Comparative Look at p300/CBP Inhibitors
Direct biophysical and biochemical data for this compound is not extensively available in the public domain. Therefore, this section presents data for well-characterized p300/CBP inhibitors, such as A-485 and C646, to exemplify the expected quantitative outcomes from the described orthogonal assays.
Table 1: Biophysical Characterization of p300/CBP Inhibitors
| Inhibitor | Target | Assay | Binding Affinity (Kd) | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) | Enthalpy (ΔH) (kcal/mol) | Entropy (-TΔS) (kcal/mol) |
| A-485 | p300 | SPR | 15 nM | 1.3 x 105 | 1.9 x 10-3 | Not Reported | Not Reported |
| I-CBP112 | CBP | TSA | ΔTm = 8.6 °C | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
| CCS1357 | p300/CBP | SPR | 4 nM | Not Reported | Not Reported | Not Reported | Not Reported |
Table 2: Biochemical and Cellular Potency of p300/CBP Inhibitors
| Inhibitor | Target | Biochemical IC50 | Cellular Assay | Cellular EC50 / Effect |
| This compound | p300/CBP | Not Reported | Histone Hypoacetylation (SK-N-SH cells) | Decrease in H3K14 & H4K8 acetylation at 25 µM[1] |
| This compound | p300/CBP | Not Reported | Cell Growth Inhibition (SK-N-SH cells) | GI50 = 0.48 µM |
| A-485 | p300 | 9.8 nM | H3K27ac Reduction (Prostate Cancer Cells) | EC50 = 103 nM |
| C646 | p300 | 400 nM (Ki) | Apoptosis Induction (LNCaP cells) | Increased caspase 3/7 activity at 10 µM |
| CBP/p300-IN-21 | p300 / CBP | 0.07 µM / 1.755 µM | H3K18Ac Reduction | Not Reported |
Experimental Protocols
Detailed methodologies for key orthogonal assays are provided below. These protocols can be adapted for the specific investigation of this compound.
Biophysical Assays for Direct Target Engagement
a) Cellular Thermal Shift Assay (CETSA)
Objective: To demonstrate direct binding of this compound to p300/CBP in a cellular context by measuring changes in protein thermal stability.
-
Cell Culture and Treatment: Culture cells of interest (e.g., a cancer cell line known to be sensitive to p300/CBP inhibition) to 80-90% confluency. Treat cells with various concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step to 4°C.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or using a lysis buffer. Separate the soluble fraction (containing stabilized protein) from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Detection: Collect the supernatant and determine the protein concentration. Analyze the amount of soluble p300/CBP in each sample by Western blotting using a specific anti-p300 or anti-CBP antibody.
b) Surface Plasmon Resonance (SPR)
Objective: To quantify the binding affinity and kinetics (association and dissociation rates) of this compound to purified p300/CBP protein.
-
Immobilization: Covalently immobilize recombinant human p300 or CBP protein onto a sensor chip surface.
-
Binding Analysis: Flow a series of concentrations of this compound in a suitable running buffer over the sensor chip surface. A reference channel without the immobilized protein should be used for background subtraction.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time to generate sensorgrams.
-
Kinetic Analysis: Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
c) Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (enthalpy, entropy, and stoichiometry) of the binding interaction between this compound and p300/CBP.
-
Sample Preparation: Prepare a solution of purified p300 or CBP protein in a suitable buffer and place it in the sample cell of the calorimeter. Prepare a solution of this compound in the same buffer and load it into the injection syringe.
-
Titration: Perform a series of small injections of the this compound solution into the protein solution while maintaining a constant temperature.
-
Data Acquisition: Measure the heat released or absorbed during each injection.
-
Thermodynamic Analysis: Integrate the heat signals and plot them against the molar ratio of this compound to p300/CBP. Fit the resulting isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS) of the interaction.
Biochemical Assay for Enzymatic Activity
Radiometric Histone Acetyltransferase (HAT) Assay
Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of p300/CBP.
-
Reaction Setup: In a 96-well plate, combine recombinant p300 or CBP enzyme, a histone peptide substrate (e.g., H3 or H4 N-terminal peptide), and a HAT assay buffer.
-
Inhibitor Incubation: Add serial dilutions of this compound or a vehicle control (DMSO) to the wells and pre-incubate for 10-15 minutes at 30°C.
-
Enzymatic Reaction: Initiate the reaction by adding [3H]-Acetyl-Coenzyme A. Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Detection: Stop the reaction and spot the reaction mixture onto P-81 phosphocellulose filter paper. Wash the filter paper to remove unincorporated [3H]-Acetyl-CoA.
-
Quantification: Measure the amount of incorporated radioactivity on the filter paper using a scintillation counter. Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Assays for Downstream Effects
Western Blot for Histone Acetylation
Objective: To assess the effect of this compound on the acetylation of histones in cells.
-
Cell Treatment: Treat cells with various concentrations of this compound for a specific duration.
-
Histone Extraction: Isolate histones from the treated cells using an acid extraction protocol.
-
Western Blotting: Separate the extracted histones by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3K27, anti-acetyl-H4K8) and a primary antibody for a total histone (e.g., anti-H3) as a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate for detection. Quantify the band intensities to determine the relative change in histone acetylation.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: p300/CBP signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Conclusion
Confirming the mechanism of action of a small molecule inhibitor like this compound requires a rigorous, multi-pronged approach. The orthogonal assays described in this guide—spanning biophysical, biochemical, and cellular methodologies—provide a robust framework for validating target engagement and downstream functional consequences. While direct biophysical data for this compound may be limited in the public domain, the provided protocols and comparative data for other p300/CBP inhibitors offer a clear roadmap for researchers to generate the necessary evidence to confidently elucidate the mechanism of action of this compound and similar compounds.
References
Benchmarking PU141: A Comparative Guide to a Selective HAT Inhibitor Versus Pan-HAT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, histone acetyltransferases (HATs) have emerged as critical therapeutic targets. The aberrant activity of these enzymes is implicated in a multitude of diseases, including cancer. Small molecule inhibitors of HATs, therefore, represent a promising avenue for therapeutic intervention. This guide provides an objective comparison of PU141, a selective inhibitor of the p300/CBP HAT family, against a range of pan-HAT inhibitors. The following sections present a comprehensive analysis supported by experimental data to aid researchers in selecting the appropriate tool compound for their studies.
Executive Summary
This compound is a pyridoisothiazolone-based histone acetyltransferase inhibitor that demonstrates notable selectivity for the E1A binding protein p300 (p300) and CREB-binding protein (CBP), two closely related and functionally redundant HATs.[1][2][3][4] In contrast, pan-HAT inhibitors target a broader spectrum of HAT enzymes, which can lead to more widespread biological effects and potential off-target toxicities. This guide will delve into the comparative efficacy, selectivity, and mechanistic actions of this compound versus established pan-HAT inhibitors, providing a clear rationale for its use in targeted epigenetic research.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The inhibitory activity of this compound and various pan-HAT inhibitors against a panel of histone acetyltransferases is summarized below. The data highlights the distinct selectivity profile of this compound.
| Inhibitor | Target HATs | IC50 / GI50 (µM) | Selectivity Profile |
| This compound | p300/CBP | GI50: 0.48 (SK-N-SH cells) | Selective for p300/CBP [1][2][3][4] |
| PU139 | Gcn5, PCAF, CBP, p300 | 8.39, 9.74, 2.49, 5.35[5] | Pan-HAT Inhibitor |
| C646 | p300 | Kᵢ: 0.4 | Selective for p300 (often used as a reference) |
| Anacardic Acid | p300, PCAF | ~8.5, ~5.0 | Pan-HAT Inhibitor |
| Garcinol | p300, PCAF | ~7.0, ~5.0 | Pan-HAT Inhibitor |
Note: IC50 values represent the concentration of an inhibitor required for 50% inhibition of the target enzyme's activity in biochemical assays. GI50 represents the concentration required for 50% inhibition of cell growth in cellular assays. A lower value indicates higher potency.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided to ensure reproducibility and aid in the design of future studies.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is used to determine the anti-proliferative activity of the inhibitors.
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound or a pan-HAT inhibitor) for a specified period (e.g., 72 hours).
-
Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader. The absorbance is proportional to the cellular protein content, which reflects cell number.
Histone Extraction and Western Blot for Acetylation
This method is used to assess the in-cell activity of HAT inhibitors by measuring the levels of histone acetylation.
-
Cell Lysis and Histone Extraction:
-
Harvest treated and untreated cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer and isolate the nuclei by centrifugation.
-
Extract histones from the nuclear pellet using 0.4 N sulfuric acid overnight at 4°C.
-
Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend in water.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H4K16) and a loading control (e.g., anti-total H3).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
In Vitro HAT Activity Assay
This assay directly measures the enzymatic activity of HATs and the inhibitory potential of the compounds.
-
Reaction Setup: In a 96-well plate, combine the reaction buffer, the histone substrate (e.g., histone H3 or H4 peptide), the HAT enzyme (e.g., recombinant p300 or PCAF), and the test inhibitor at various concentrations.
-
Initiation of Reaction: Add acetyl-Coenzyme A to initiate the acetylation reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Detection: The generation of the product (acetylated histone and Coenzyme A) can be measured using various methods:
-
Radiometric Assay: Using [3H]-acetyl-CoA and measuring the incorporation of radioactivity into the histone substrate.
-
Colorimetric/Fluorometric Assay: Using a developer that reacts with the free Coenzyme A produced to generate a colored or fluorescent product.
-
ELISA-based Assay: Using an antibody that specifically recognizes the acetylated histone product.
-
-
Data Analysis: Calculate the percentage of HAT activity relative to the untreated control to determine the IC50 value of the inhibitor.
Mandatory Visualization
Signaling Pathways
Histone acetyltransferases play a crucial role in the regulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. The inhibition of these enzymes can, therefore, have profound effects on cellular fate.
Caption: this compound inhibits p300/CBP, preventing p53 acetylation and activation, thereby impacting cell cycle arrest and apoptosis.
Caption: Pan-HAT inhibitors can block NF-κB-mediated gene expression by inhibiting the co-activator function of p300/CBP.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating and comparing HAT inhibitors.
Caption: A streamlined workflow for the comparative benchmarking of HAT inhibitors from in vitro assays to cellular pathway analysis.
Conclusion
This compound stands out as a valuable research tool due to its selectivity for the p300/CBP family of histone acetyltransferases. This specificity allows for a more targeted investigation of the roles of p300 and CBP in various biological processes, minimizing the confounding effects that can arise from the broad-spectrum inhibition characteristic of pan-HAT inhibitors. While pan-HAT inhibitors are useful for studying the general consequences of HAT inhibition, the targeted approach offered by this compound is advantageous for dissecting specific epigenetic pathways and for the development of more precise therapeutic strategies. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize and benchmark this compound in their experimental systems.
References
- 1. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Evaluating Potential Resistance Mechanisms to PU141: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of potential resistance mechanisms to PU141, a purine-scaffold inhibitor that has been investigated as both a Heat Shock Protein 90 (Hsp90) and a p300/CBP inhibitor. Understanding these mechanisms is crucial for anticipating clinical challenges and developing strategies to overcome them. This document summarizes key experimental data, details relevant methodologies, and visualizes the complex biological pathways involved.
Introduction to this compound and its Targets
This compound belongs to a class of synthetic purine-based small molecules. Its primary and most extensively studied mechanism of action is the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous oncogenic proteins.[1][2] By binding to the ATP pocket in the N-terminus of Hsp90, this compound and its analogues, such as PU-H71, disrupt the chaperone cycle, leading to the ubiquitination and proteasomal degradation of Hsp90 client proteins.[3][4][5] This results in the simultaneous disruption of multiple signaling pathways essential for tumor growth, proliferation, and survival.[4][5]
More recently, this compound has also been identified as a potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and CBP.[6][7][8] These enzymes play a crucial role in chromatin remodeling and gene transcription. The dual activity of this compound complicates the analysis of resistance, as cellular adaptations can arise in response to the inhibition of either or both targets. This guide will focus primarily on resistance to the Hsp90-inhibitory function of this compound, as this is where the majority of experimental data is currently available, with its analogue PU-H71 being a key subject of these studies.
Potential Mechanisms of Resistance to this compound (as an Hsp90 Inhibitor)
Resistance to Hsp90 inhibitors can be intrinsic or acquired and may arise through various cellular adaptations. Below, we compare the most common mechanisms.
Upregulation of Efflux Pumps
One of the most well-documented mechanisms of acquired resistance to small molecule inhibitors is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps.
-
Mechanism: Increased expression of transporters such as P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, actively removes the drug from the cell, reducing its intracellular concentration to sub-therapeutic levels.[1]
-
Experimental Evidence: Studies on KRAS-mutant cancer cell lines made resistant to PU-H71 identified amplification and overexpression of the ABCB1 gene as the primary resistance mechanism in lung (A549-R) and colorectal (SW480-R) cancer cells.[9] These resistant cells, however, remained sensitive to second-generation Hsp90 inhibitors that are not substrates of P-gp.[1][9]
Induction of the Heat Shock Response (HSR)
A common cellular response to Hsp90 inhibition is the activation of the Heat Shock Response (HSR), a pro-survival pathway.
-
Mechanism: The inhibition of Hsp90 leads to the dissociation and activation of Heat Shock Factor 1 (HSF1), a transcription factor that upregulates the expression of other heat shock proteins, including the anti-apoptotic chaperones Hsp70 and Hsp27.[1][10][11] These chaperones can compensate for the loss of Hsp90 function and protect the cell from apoptosis.
-
Significance: This mechanism represents a form of intrinsic resistance and a rapid adaptive response that can limit the efficacy of Hsp90 inhibitors.[10]
Alterations in Co-chaperones and Client Proteins
The function of Hsp90 is modulated by a variety of co-chaperones, and alterations in these proteins can influence drug sensitivity.
-
Mechanism: Overexpression or mutation of co-chaperones like Cdc37, which is involved in loading kinase clients onto Hsp90, or Aha1, which stimulates Hsp90's ATPase activity, can potentially confer resistance.[1] Additionally, mutations in key client proteins may render them less dependent on Hsp90 for their stability.
-
Experimental Insight: While direct clinical evidence is limited, cell culture studies suggest that reinforced binding of Aha1 resulting from a mutation in cytosolic Hsp90 can lead to appreciable resistance to N-domain inhibitors.[1]
Comparison with Alternative Hsp90 Inhibitors
The landscape of Hsp90 inhibitors is diverse, with different generations and classes of compounds exhibiting distinct properties that can influence their susceptibility to resistance mechanisms. A key finding is that resistance to one Hsp90 inhibitor does not necessarily confer cross-resistance to others.[9]
| Inhibitor Class | Examples | Primary Resistance Mechanism(s) | Key Experimental Findings |
| Purine Scaffold (2nd Gen) | PU-H71, CNF-2024 (BIIB021) | ABCB1 (P-gp) overexpression.[9] | PU-H71-resistant cells with high ABCB1 expression are not cross-resistant to ganetespib.[9] |
| Ansamycin (1st Gen) | 17-AAG (Tanespimycin), Geldanamycin | ABCB1 (P-gp) and MRP-1 overexpression, Induction of HSR.[1] | Cells overexpressing P-gp are resistant to 17-AAG but remain sensitive to purine-based inhibitors.[1] |
| Triazole (2nd Gen) | Ganetespib (STA-9090) | Not a substrate for P-gp.[9] | Ganetespib can overcome PU-H71 resistance mediated by ABCB1 overexpression.[9] |
| C-terminal Inhibitors | Novobiocin | Does not induce HSR.[2][12] | Generally less potent than N-terminal inhibitors but may circumvent HSR-mediated resistance.[11][13] |
| Non-HSR Inducing N-terminal Inhibitors | SM253 | Designed to avoid HSR induction.[11] | SM253 was shown to inhibit Hsp90 without upregulating HSR-associated proteins like Hsp70 and Hsp27.[11] |
| Co-chaperone Interaction Disruptors | Celastrol | Disrupts Hsp90-Cdc37 interaction.[2] | Prevents client protein maturation without inducing the HSR.[3] |
Experimental Protocols
Generation of PU-H71-Resistant Cell Lines
This protocol describes a method for generating drug-resistant cancer cell lines through continuous exposure to escalating drug concentrations.[9][14][15]
-
Cell Culture Initiation: Begin culturing parental cancer cell lines (e.g., A549, SW480) in standard growth medium.
-
Initial Drug Exposure: Expose the cells to PU-H71 at a starting concentration equal to the IC50 of the parental line.
-
Dose Escalation: Once the cells resume proliferation at the given concentration, passage them and increase the PU-H71 concentration by approximately 1.5- to 2-fold.[15]
-
Iterative Selection: Repeat the dose escalation process over several months until the cells are able to proliferate in the presence of a high concentration of PU-H71 (e.g., 1 µM).[9][14]
-
Resistance Confirmation: Characterize the resulting cell line by determining its IC50 for PU-H71 and comparing it to the parental line using a cell viability assay. A significant increase in IC50 confirms the resistant phenotype.[15]
-
Mechanism Investigation: Analyze the resistant cell lines for potential resistance mechanisms, including gene expression analysis for efflux pumps (ABCB1), sequencing of Hsp90 genes for mutations, and western blotting for HSR proteins.
Cell Viability and IC50 Determination Assay
This protocol outlines a standard method to assess the cytotoxic or cytostatic effect of a compound and determine its half-maximal inhibitory concentration (IC50).[16][17]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound, ganetespib) in the appropriate culture medium.
-
Drug Treatment: Treat the cells with the serially diluted compound. Include untreated and vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C.
-
Viability Assessment: Measure cell viability using a suitable assay, such as WST-1 or CellTiter-Glo®, which quantifies metabolic activity or ATP content, respectively.
-
Data Analysis: Normalize the viability data to the vehicle-treated control cells. Plot the normalized viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
Visualizing Resistance Pathways and Workflows
To better understand the complex interactions described, the following diagrams were generated using Graphviz.
Caption: Hsp90 inhibition by this compound and key resistance pathways.
Caption: Workflow for generating and characterizing this compound resistance.
Overcoming Resistance to this compound
Several strategies can be envisioned to overcome or circumvent resistance to this compound and other Hsp90 inhibitors:
-
Combination Therapy: Combining this compound with inhibitors of the resistance mechanism, such as P-gp inhibitors, could restore sensitivity. Additionally, synergistic effects have been observed when Hsp90 inhibitors are combined with other anti-cancer drugs like paclitaxel (B517696) or trastuzumab.[18]
-
Next-Generation Inhibitors: Using Hsp90 inhibitors that are not substrates for efflux pumps, such as ganetespib, is a viable strategy to treat tumors that have acquired resistance to first-generation or purine-scaffold inhibitors.[9]
-
Targeting Alternative Nodes: Employing Hsp90 inhibitors that function through different mechanisms, such as C-terminal inhibitors or those that disrupt co-chaperone interactions, may be effective in resistant cells, particularly if the resistance is mediated by HSR induction.[2][3][12]
-
Targeting the p300/CBP Pathway: In cases where resistance to Hsp90 inhibition emerges, the alternative activity of this compound against p300/CBP might be exploited. Further research is needed to understand how to leverage this dual inhibitory role.
Conclusion
The development of resistance is a significant challenge in cancer therapy. For the Hsp90 inhibitor this compound, potential resistance mechanisms include the upregulation of drug efflux pumps like ABCB1 and the induction of the pro-survival Heat Shock Response. Experimental data from its analogue PU-H71 demonstrates that resistance can be specific to the chemical scaffold of the inhibitor, as it can be overcome by structurally distinct Hsp90 inhibitors like ganetespib. This highlights the importance of understanding the precise molecular basis of resistance to guide the development of subsequent therapeutic strategies, including rational drug combinations and the use of next-generation inhibitors that are not susceptible to known resistance mechanisms. Further investigation into the role of p300/CBP inhibition by this compound and its interplay with Hsp90 inhibition will be critical for fully realizing its therapeutic potential.
References
- 1. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Product Inspired Hsp90 N-Terminal Inhibitors for the Treatment of Cancer: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alternative approaches to Hsp90 modulation for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hsp90 inhibitor PU-H71, a multimodal inhibitor of malignancy, induces complete responses in triple-negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]
- 6. Investigation of intermolecular interactions and binding mechanism of PU139 and this compound molecules with p300 HAT enzyme via molecular docking, molecular dynamics simulations and binding free energy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PU-141 | p300/CBP inhibitor | Probechem Biochemicals [probechem.com]
- 9. oncotarget.com [oncotarget.com]
- 10. Item - Mechanisms of resistance to Hsp90 inhibitor drugs: a complex mosaic emerges - University of Lincoln - Figshare [repository.lincoln.ac.uk]
- 11. Chemically Accessible Hsp90 Inhibitor That Does Not Induce a Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alternate Strategies of Hsp90 Modulation for the Treatment of Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HSP90 Inhibitors | HSP90 [hsp90.ca]
- 14. researchgate.net [researchgate.net]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Human fibrosarcoma cells selected for ultra-high doxorubicin resistance, acquire trabectedin cross-resistance, remain sensitive to recombinant methioninase, and have increased c-MYC expression [frontiersin.org]
- 18. Hsp90 Inhibitors and Drug Resistance in Cancer: The Potential Benefits of Combination Therapies of Hsp90 Inhibitors and Other Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling PU141
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of PU141 (CAS 168334-34-7), a selective pyridoisothiazolone histone acetyltransferase (HAT) inhibitor targeting CBP and p300. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Immediate Safety and Handling Information
This compound is a potent research compound with potential biological activity. While a comprehensive Safety Data Sheet (SDS) is not publicly available, the following precautions are based on information for similar chemical compounds and should be strictly followed.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory when handling this compound in any form (powder or in solvent).
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields |
| Goggles | Recommended when handling larger quantities or if there is a splash hazard | |
| Hand Protection | Disposable Gloves | Nitrile or neoprene, tested for chemical resistance. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Fully buttoned, with tight-fitting cuffs |
| Respiratory Protection | Fume Hood | All handling of this compound powder and stock solutions must be conducted in a certified chemical fume hood. |
| Respirator | A NIOSH-approved respirator may be required for certain procedures. Consult your institution's safety officer. |
Emergency Procedures
| Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Operational Plan: Handling and Storage
Storage
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from incompatible materials.
Preparation of Stock Solutions
-
Preparation: Perform all operations in a certified chemical fume hood.
-
Solvent: this compound is soluble in DMSO.[1]
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the calculated volume of DMSO to the vial to achieve the desired stock concentration.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Clearly label all vials with the compound name, concentration, date, and your initials.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes empty vials, contaminated gloves, and other disposable materials. |
| Liquid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. |
| Sharps | Dispose of in a designated, puncture-resistant sharps container. |
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Cell Growth Inhibition Assay (SRB Assay)
This protocol is adapted from a study that evaluated the growth inhibitory effects of this compound on a panel of human cancer cell lines.[2]
-
Cell Plating:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
-
Cell Fixation:
-
Gently remove the medium.
-
Add 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates five times with deionized water and allow them to air dry.
-
Add 50 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
-
Destaining and Measurement:
-
Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Determine the GI₅₀ (concentration that causes 50% growth inhibition).
-
Western Blot for Histone Acetylation
This protocol is a general guideline for assessing changes in histone acetylation upon treatment with this compound.
-
Cell Treatment and Lysis:
-
Plate and treat cells with the desired concentrations of this compound for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Histone Extraction (Acid Extraction Method): [3]
-
After cell lysis, centrifuge the lysate to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at high speed at 4°C and collect the supernatant containing the acid-soluble histones.
-
Neutralize the extract with NaOH.
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto a high-percentage (e.g., 15%) polyacrylamide gel.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against specific acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-total H3) overnight at 4°C.[3][4]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound selectively inhibits the histone acetyltransferase activity of CBP and p300.[1][5] This leads to a reduction in histone acetylation, particularly H3K27ac, at the promoters and enhancers of target genes.[6] This epigenetic modification results in the downregulation of oncogenes such as MYC and interferes with key cancer-related signaling pathways, including the Androgen Receptor (AR) and NF-κB pathways, ultimately leading to cell growth inhibition and apoptosis.[7][8]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Inhibition of the acetyltransferases p300 and CBP reveals a targetable function for p300 in the survival and invasion pathways of prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
